Ochratoxin tc
Description
Historical Context and Initial Characterization of Ochratoxins
The history of ochratoxin research dates back to the 1960s, a period often referred to as the "mycotoxin gold rush" due to intensified efforts in discovering and identifying toxic fungal metabolites mdpi.comacs.org. Ochratoxin A (OTA) was first isolated and characterized in 1965 in South Africa mdpi.commdpi.combionte.comnih.govmdpi.com. Researchers identified it as a toxic metabolite produced by the fungus Aspergillus ochraceus, which lent the mycotoxin its name mdpi.combionte.comnih.gov. This discovery was a key event in the establishment of mycotoxicology as a distinct scientific discipline in the 1960s mdpi.comacs.orgfao.org.
Subsequent research led to the identification and characterization of related compounds, Ochratoxin B (OTB) and Ochratoxin C (OTC) mdpi.compreprints.org. Structural analysis revealed that ochratoxins consist of a dihydroisocoumarin moiety linked to L-phenylalanine by an amide bond preprints.orgfishersci.camdpi.com. Ochratoxin B is a non-chlorinated analog of Ochratoxin A, while Ochratoxin C is the ethyl ester of Ochratoxin A mdpi.compreprints.org.
Contemporary Significance of Ochratoxin Research in Mycotoxicology
Contemporary ochratoxin research holds significant importance within mycotoxicology due to the persistent challenge of their occurrence in food and feed chains globally mdpi.comnih.govmdpi.compreprints.orgresearchgate.netmdpi.comajol.infoscirp.org. Ochratoxins, particularly OTA, are frequently detected contaminants in a wide array of agricultural products, including cereal grains, coffee, wine, dried fruits, and meat and meat products mdpi.comresearchgate.netmdpi.comajol.infoscirp.orgwikipedia.orgnih.govresearchgate.netmdpi.com.
The prevalence of these mycotoxins necessitates ongoing research to monitor their levels, understand their distribution, and develop strategies for their control and mitigation. The stability of ochratoxins, even through some food processing methods, further complicates efforts to eliminate them from the food chain, highlighting the need for effective monitoring throughout preprints.orgajol.info. Research in this area is crucial for ensuring food safety, protecting public and animal health, and minimizing economic losses associated with contaminated commodities fao.orgresearchgate.netajol.info.
Overview of Key Research Domains in Ochratoxin Studies
Current research on ochratoxins encompasses several key domains aimed at addressing the challenges posed by these mycotoxins:
Analytical Methods: A significant area of research focuses on developing and improving sensitive and robust analytical techniques for the detection and quantification of ochratoxins in various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and biosensors are actively researched and applied for this purpose mdpi.commdpi.comresearchgate.netmdpi.comscirp.orgnih.govresearchgate.netresearchgate.net.
Fungal Ecology and Biosynthesis: Research continues to investigate the fungal species responsible for ochratoxin production and the environmental conditions that favor their growth and toxin synthesis. Key producers include species from the genera Aspergillus (e.g., A. ochraceus, A. carbonarius, A. niger) and Penicillium (e.g., P. verrucosum, P. nordicum) mdpi.comnih.govpreprints.orgmdpi.commdpi.comajol.infoscirp.orgwikipedia.orgnih.govresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netscirp.org. Understanding the factors influencing fungal growth and ochratoxin biosynthesis is vital for developing prevention strategies.
Metabolism and Fate: Studies explore how ochratoxins are metabolized and distributed in biological systems after exposure. Research has identified various metabolites and investigates the enzymes and pathways involved in their biotransformation mdpi.commdpi.compreprints.orgnih.govcaymanchem.com. The study of transport proteins also falls under this domain uu.nl.
Mitigation and Detoxification: Research is actively pursuing methods to prevent ochratoxin contamination and to reduce or eliminate ochratoxins in contaminated food and feed. This includes exploring pre-harvest and post-harvest control measures, as well as physical, chemical, and biological detoxification strategies mdpi.compreprints.orgresearchgate.net.
These research domains collectively contribute to a deeper understanding of ochratoxins, facilitating the development of effective strategies to manage their presence in the food supply and minimize potential risks.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53011-68-0 |
|---|---|
Molecular Formula |
C22H22ClNO7 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
ethyl (2S)-2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C22H22ClNO7/c1-3-30-21(28)17(9-12-4-6-13(25)7-5-12)24-20(27)15-10-16(23)14-8-11(2)31-22(29)18(14)19(15)26/h4-7,10-11,17,25-26H,3,8-9H2,1-2H3,(H,24,27)/t11?,17-/m0/s1 |
InChI Key |
JVDWOALSRIJPOP-KLLZUTDZSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ochratoxin TC; |
Origin of Product |
United States |
Fungal Etiology and Environmental Dynamics of Ochratoxin Production
Ochratoxigenic Fungi: Identification and Systematics
The ability to produce Ochratoxin A is distributed among various fungal species, each with distinct ecological niches and geographical distributions. nih.gov Accurate identification and understanding of the systematics of these fungi are critical for predicting and mitigating OTA contamination in the food supply chain.
Species within the genus Aspergillus are significant producers of OTA, particularly in warmer and tropical climates. wikipedia.orgnih.gov The primary OTA-producing species are found within two main sections of the genus: Circumdati and Nigri. wikipedia.orgnih.gov
Aspergillus ochraceus : First identified as the source of OTA in 1965, A. ochraceus was long considered the primary producer. wikipedia.orgopenbiotechnologyjournal.com It is commonly found on a variety of stored food products, including grains and coffee beans, especially in warmer regions. nih.govnih.gov However, recent studies suggest that many field isolates of this species may not produce OTA, or do so at low levels compared to other species. mdpi.comfao.org
Aspergillus carbonarius : This species, belonging to the Aspergillus section Nigri (black aspergilli), is a major contributor to OTA contamination in grapes, wine, and dried vine fruits. researchgate.netbionte.com A very high percentage of A. carbonarius isolates, often between 75% and 100%, are capable of producing significant amounts of OTA.
Aspergillus niger : As one of the most common black aspergilli, A. niger is frequently found on grapes, maize, and coffee. nih.govnih.gov Its ability to produce OTA is strain-dependent, with reported frequencies of toxigenic strains varying widely in different studies, from a small percentage to over 30%. bionte.comnih.govnih.gov While many industrial strains of A. niger are considered safe, some have been shown to produce OTA under certain conditions. nih.govresearchgate.net
Aspergillus westerdijkiae and Aspergillus steynii : These two species, part of the Aspergillus section Circumdati, are now recognized as some of the most significant OTA producers. researchgate.net They were previously often misidentified as A. ochraceus. researchgate.net Research indicates that a high percentage of A. steynii (approx. 90%) and A. westerdijkiae (approx. 75%) isolates are toxigenic, often producing OTA at levels 100 to 1000 times higher than A. ochraceus. researchgate.net These species are important contaminants of coffee and barley in warm climates. nih.govresearchgate.net
In temperate and colder climates, species from the genus Penicillium are the primary source of OTA contamination, particularly in cereals and certain animal-derived products. wikipedia.orgapsnet.org
Penicillium verrucosum : This is the major ochratoxigenic species found in cereals like wheat and barley, especially in the cool climates of Northern Europe and Canada. wikipedia.orgapsnet.org It is a significant concern in stored grains where moisture levels are not adequately controlled. wikipedia.org
Penicillium nordicum : Unlike P. verrucosum, P. nordicum is typically associated with protein-rich and salt-rich food products. apsnet.org It is a common contaminant on the surface of dry-cured meats, such as ham and salami, as well as on some cheeses. apsnet.org
Penicillium commune and Penicillium rubens : The role of these common species in OTA production is a subject of scientific debate. A 2016 study reported isolating OTA-producing strains of P. commune and P. rubens from grapes. researchgate.net However, this finding has been questioned by other researchers who argue that the claim is based on insufficient data and that there are no other convincing reports of OTA production from these species. nih.gov P. commune is primarily known for producing other mycotoxins like cyclopiazonic acid, while P. rubens is famous for producing the antibiotic penicillin. wikipedia.org
Research continues to identify other fungal species with the potential to produce Ochratoxin A. A study screening fungi on grapes identified isolates of Talaromyces rugulosus and Aspergillus aculeatus as OTA producers. researchgate.net This was presented as the first report of OTA production by these species. However, similar to the findings for P. commune and P. rubens from the same study, these results have been met with skepticism in the scientific community, which calls for more robust evidence before confirming these as consistent OTA-producing species. nih.gov
Environmental Factors Governing Ochratoxin Biosynthesis in Fungi
The growth of ochratoxigenic fungi and their subsequent production of OTA are heavily dependent on environmental conditions. openbiotechnologyjournal.com The key abiotic factors are water activity (a measure of available water) and temperature. It is important to note that the optimal conditions for fungal growth often differ from the optimal conditions for toxin production. apsnet.org
Water activity (aw) is a critical factor influencing fungal colonization and mycotoxin synthesis. Ochratoxin production generally requires higher water activity than the minimum required for fungal growth.
Aspergillus Species : For most OTA-producing Aspergillus species, production is favored at high water activities, typically between 0.95 and 0.99 aw. For example, A. carbonarius shows maximal OTA production at aw levels of 0.98. The minimum aw for OTA production by Aspergillus species varies but is generally above 0.85 aw. Studies on A. ochraceus have shown that while growth can occur at an aw of 0.80-0.85, toxin production requires aw levels of 0.90 or higher.
Penicillium Species : Penicillium verrucosum can produce OTA across a range of water activities, with optimal production often cited between 0.90 and 0.95 aw. The minimum aw for production is around 0.83–0.85. P. nordicum also produces OTA at high water activity levels, with studies on ham-based media showing the highest production at 0.98 aw.
Interactive Data Table: Effect of Water Activity (aw) on Ochratoxin A Production
| Fungal Species | Minimum aw for OTA Production | Optimal aw for OTA Production | Source(s) |
|---|---|---|---|
| Aspergillus carbonarius | 0.86 - 0.94 | 0.95 - 0.99 | |
| Aspergillus ochraceus | ~0.90 | 0.95 - 0.99 | |
| Aspergillus westerdijkiae | >0.85 | 0.94 - 0.97 | |
| Penicillium verrucosum | 0.83 - 0.85 | 0.90 - 0.95 | |
| Penicillium nordicum | >0.85 | 0.95 - 0.98 |
Temperature significantly affects both the growth rate of fungi and the enzymatic pathways responsible for OTA biosynthesis. The optimal temperature for mycotoxin production is often lower than the optimum for fungal growth.
Aspergillus Species : These species generally thrive in warmer conditions. A. carbonarius can grow at temperatures up to 35-37°C, but its optimal temperature for OTA production is significantly lower, around 15-20°C. Some studies, however, report optimal production at higher temperatures (30°C) when combined with ideal water activity and pH. For A. westerdijkiae, optimal OTA production has been observed between 20-25°C. In A. ochraceus, OTA production tends to be highest between 25°C and 30°C. wikipedia.orgopenbiotechnologyjournal.com
Penicillium Species : As fungi adapted to cooler climates, Penicillium species produce OTA at lower temperatures. P. verrucosum can produce the toxin between 4°C and 31°C, with an optimal range of 20-25°C. wikipedia.orgapsnet.org Accumulation of OTA by this species has been observed at 20°C and 30°C, but not at 10°C in some studies on cereals. apsnet.org P. nordicum shows optimal OTA production between 18°C and 22°C.
Interactive Data Table: Effect of Temperature on Ochratoxin A Production
| Fungal Species | Temperature Range for OTA Production (°C) | Optimal Temperature for OTA Production (°C) | Source(s) |
|---|---|---|---|
| Aspergillus carbonarius | 15 - 35 | 15 - 20 or 30 | |
| Aspergillus ochraceus | - | 25 - 30 | wikipedia.orgopenbiotechnologyjournal.com |
| Aspergillus westerdijkiae | - | 20 - 25 | |
| Penicillium verrucosum | 4 - 31 | 20 - 25 | wikipedia.orgapsnet.org |
| Penicillium nordicum | - | 18 - 22 |
Influence of Atmospheric Gas Composition on Fungal Ochratoxin Secretion
The composition of the atmosphere, particularly the levels of carbon dioxide (CO₂) and oxygen (O₂), significantly impacts the growth of ochratoxigenic fungi and their capacity for toxin secretion. Altered gas compositions, often used in controlled atmosphere storage, can be an effective strategy to mitigate ochratoxin contamination in various commodities.
Research has demonstrated that elevated CO₂ concentrations generally inhibit both fungal proliferation and ochratoxin production. For instance, the growth of Penicillium verrucosum, a primary producer of ochratoxin A (OTA) in cereals in temperate climates, and its subsequent toxin production are impeded by CO₂ levels of 50%. mdpi.comangelfire.com While spore germination may not be affected, the germ tube length of both P. verrucosum and Aspergillus ochraceus is significantly inhibited by 50% CO₂. angelfire.com Studies have shown that for effective prevention of OTA accumulation in damp cereals, CO₂ concentrations greater than 50% are required. angelfire.comtandfonline.com The inhibitory effect of CO₂ is often enhanced when combined with reduced water activity (aw). angelfire.com
Similarly, OTA production by A. ochraceus has been shown to be completely inhibited by CO₂ concentrations greater than 30% on agar-based media. angelfire.com However, the response to atmospheric composition can be species-specific. While high CO₂ and low O₂ levels are generally effective at inhibiting fungal growth and mycotoxin production, the precise concentrations required can vary. heraldopenaccess.us For example, a study on various Aspergillus carbonarius strains, a key OTA producer in grapes, showed that increasing CO₂ from current atmospheric levels (400 ppm) to 1000 ppm did not significantly affect fungal growth under various temperature and water activity conditions. cranfield.ac.uk This suggests that for some species, CO₂ levels predicted for future climate change scenarios may not be sufficient to inhibit growth, and in some cases, a high-temperature, high-CO₂ environment could even lead to higher OTA production. cranfield.ac.uk
The interplay between gas composition, temperature, and water activity is crucial in determining the extent of fungal growth and toxin production. tandfonline.comresearchgate.net For instance, the growth and OTA production by P. verrucosum on wheat grain are highest in air, followed by 25% and then 50% CO₂, irrespective of the water activity level. angelfire.com This highlights the complex interactions of environmental factors that govern mycotoxin contamination.
Table 1: Effect of Carbon Dioxide (CO₂) Concentration on Ochratoxin A (OTA) Production by Different Fungal Species
| Fungal Species | Commodity/Medium | CO₂ Concentration | Effect on OTA Production |
|---|---|---|---|
| Penicillium verrucosum | Wheat Grain | 50% | Inhibition |
| Aspergillus ochraceus | Agar Medium | >30% | Complete Inhibition |
| Aspergillus carbonarius | Grape-based Medium | 1000 ppm | No significant effect on growth; variable effect on OTA production depending on temperature |
pH Effects on Ochratoxigenic Fungal Growth and Toxin Yield
The pH of the substrate is a critical environmental factor that profoundly influences the growth of ochratoxigenic fungi and their production of ochratoxin A (OTA). While these fungi can often grow over a wide pH range, the optimal conditions for growth and toxin synthesis frequently differ.
For Aspergillus carbonarius and Aspergillus niger, two of the main fungal species responsible for OTA contamination in grapes, growth can occur across a broad pH spectrum. nih.gov Studies on A. niger aggregate strains have shown that they are capable of both growing and producing OTA in media with pH values ranging from 2 or 3 up to 10. scispace.comresearchgate.net Similarly, research on A. carbonarius strains isolated from Italian vineyards demonstrated that a pH of 4.0 yielded the highest levels of OTA, although growth was observed at higher pH levels as well. researchgate.net
The optimal pH for OTA production can be quite specific and may not coincide with the optimal pH for fungal growth. For example, the highest concentrations of OTA from A. carbonarius and A. niger were found at a pH of 5.35, even though the fungi could grow well at other pH levels. nih.gov In fact, lower pH values have been found to contribute to greater OTA production by these species. nih.gov For P. verrucosum and Penicillium nordicum, a pH between 5.5 and 6.5 was found to be optimal for both growth and OTA production. mdpi.com In contrast, pH does not appear to have specific major effects on Aspergillus ochraceus and A. carbonarius within certain ranges. mdpi.com
The interaction of pH with other environmental factors, such as temperature and water activity (aw), is also crucial. A study on A. carbonarius found that the optimal conditions for both growth and OTA production were a combination of 30°C, 0.98 aw, and a pH of 4.0. researchgate.net This underscores the importance of considering multiple environmental parameters when assessing the risk of OTA contamination.
Table 2: Influence of pH on Ochratoxin A (OTA) Production by Various Fungal Species
| Fungal Species | Optimal pH for OTA Production | Substrate/Medium |
|---|---|---|
| Aspergillus carbonarius | 4.0 - 5.35 | Grape Culture Medium |
| Aspergillus niger | 5.35 | Grape Culture Medium |
| Penicillium verrucosum | 5.5 - 6.5 | Not Specified |
| Penicillium nordicum | 5.5 - 6.5 | Not Specified |
Global Distribution and Prevalence of Ochratoxins in Agricultural Commodities
Ochratoxin A (OTA) is a mycotoxin that contaminates a wide array of agricultural products globally. researchgate.net Its presence is a significant concern for food safety due to its potential health risks. The fungi that produce OTA, primarily species of Aspergillus and Penicillium, are widespread, leading to contamination in various foodstuffs, from cereals and coffee to wine and spices. researchgate.netnih.gov
Ochratoxin Contamination in Cereal Grains and Derived Products
Cereal grains are among the commodities most frequently contaminated with Ochratoxin A (OTA). researchgate.netnih.gov The primary fungal species responsible for OTA in cereals, such as wheat, barley, and maize, is Penicillium verrucosum, particularly in temperate climates like Europe and Canada. researchgate.netmpi.govt.nz Contamination often occurs during storage if conditions of moisture and temperature are favorable for fungal growth. nih.govcanada.ca
Surveys conducted worldwide have revealed varying levels of OTA contamination in cereals. A study in Hungary found OTA in 8.3% of wheat samples intended for human consumption. nih.gov The contamination levels were even higher in feed grains, with 26.7% of feeding wheat, 15.6% of feeding maize, and 35% of feeding barley samples testing positive for OTA. nih.gov A large-scale global survey spanning ten years and including over 700,000 samples from 100 countries found that OTA occurred in 15% of cereal and animal feed samples. drbata.com
In Canada, a targeted survey from 2018 to 2019 found OTA in 45% of 495 samples of wheat, oat, rice, and other grain products collected from retail locations. canada.ca Despite the frequency of detection, the vast majority of samples (99.8%) were below the proposed maximum level of 3 parts per billion (ppb). canada.ca A survey in New Zealand detected OTA in 10.6% of 208 samples, which included cereal products, wine, beer, and coffee, with the highest frequency and concentrations found in bran flake cereal and muesli. mpi.govt.nz These findings indicate that while OTA is a common contaminant in cereals, the levels are often low, though they can be higher in specific products and are influenced by storage conditions. mpi.govt.nznih.gov
Table 3: Prevalence of Ochratoxin A (OTA) in Cereal Grains and Products from Various Studies
| Region/Country | Commodity | Prevalence (%) | OTA Range (ng/g or µg/kg) |
|---|---|---|---|
| Hungary | Baking Wheat | 8.3% | 0.12 - 0.5 ng/g |
| Hungary | Feeding Wheat | 26.7% | 0.3 - 62.8 ng/g |
| Hungary | Feeding Barley | 35% | 0.14 - 212 ng/g |
| Canada | Assorted Grain Products | 45% | Mostly < 3 ppb |
| Global (10-year survey) | Cereal & Animal Feed | 15% | Median value: 7.2 µg/kg (Sub-Saharan Africa) |
| New Zealand | Cereal Products | Detected in 22 of 168 samples | Mostly below limit of quantitation |
Occurrence of Ochratoxins in Coffee Beans and Processed Coffee
Ochratoxin A (OTA) is a known contaminant in both green and roasted coffee beans, as well as in the final coffee beverage. nih.govnih.gov Fungal contamination can occur at various stages, from pre-harvest to storage and transport, if conditions are not properly controlled. mdpi.com Aspergillus ochraceus is a key species responsible for OTA production in coffee. researchgate.net
Numerous studies have documented the presence of OTA in coffee from different parts of the world. An analysis of 25 commercial samples of green coffee beans found detectable levels of OTA in 13 of them. nih.govuni-konstanz.de Another study on 29 green coffee samples reported a high contamination percentage of 58%, with levels ranging from 0.2 to 15 µg/kg. tandfonline.com Research on green coffee beans from Brazil found that 58% were infected with potentially ochratoxigenic fungi, and 22% of those were contaminated with OTA at levels from 0.47 to 4.82 ng/g. researchgate.net
The roasting process can reduce, but not completely eliminate, OTA levels. Studies have reported reductions ranging from a small amount to as high as 90-100% depending on the roasting conditions and the initial contamination level. nih.govtandfonline.comuoregon.edu For instance, roasting at 250°C for 150 seconds resulted in only a small reduction of OTA. nih.govuni-konstanz.de Despite the reduction during roasting, OTA can still be found in roasted coffee and can be transferred into the coffee brew. nih.govnih.gov A study of 30 roasted coffees from French supermarkets found OTA in all samples, with amounts ranging from trace levels to 11.9 µg/kg. nih.gov Another analysis of 40 commercially available coffee brews detected OTA in 18 of them. nih.gov
Table 4: Ochratoxin A (OTA) Contamination in Green and Roasted Coffee Beans
| Coffee Type | Number of Samples | Positive Samples (%) | OTA Concentration Range |
|---|---|---|---|
| Green Coffee Beans | 25 | 52% | > 0.5 µg/kg |
| Green Coffee Beans | 29 | 58% | 0.2 - 15 µg/kg |
| Green Coffee Beans | 40 | 12.5% (OTA detected) | 0.64 - 4.14 ng/g |
| Roasted Coffee (France) | 30 | 100% (trace or higher) | Trace - 11.9 µg/kg |
Ochratoxin Presence in Wine and Grape-Derived Products
Wine and other grape-derived products like grape juice can be contaminated with Ochratoxin A (OTA). infowine.comscielo.br The primary source of this contamination is the growth of ochratoxigenic fungi on the grapes in the vineyard. nih.govproquest.com Aspergillus carbonarius is identified as the most significant species responsible for OTA production in grapes, particularly in warmer climates, due to its high potential for toxin synthesis. infowine.comproquest.comnih.gov Aspergillus niger is also found on grapes but generally produces lower amounts of the toxin. infowine.comnih.gov
The incidence of fungal infection and subsequent OTA production increases as the grapes mature, especially between the stages of veraison (the onset of ripening) and harvest. infowine.comnih.gov Damaged berries are more susceptible to fungal penetration and colonization. nih.gov Consequently, the level of OTA contamination in wine is closely linked to the health of the grapes at harvest.
Table 5: Ochratoxin A (OTA) Contamination in Grapes and Wine
| Product | Key Fungal Species | Factors Influencing Contamination | Typical Findings |
|---|---|---|---|
| Grapes | Aspergillus carbonarius, Aspergillus niger | Climate, grape maturity, berry damage | Fungal infection increases from veraison to harvest. |
| Wine | Aspergillus carbonarius (from grapes) | Winemaking process (maceration), grape origin | Red wines generally have higher OTA levels than white/rosé. Higher levels are often found in wines from warmer climates. |
Ochratoxin Levels in Spices and Dried Fruits
Spices and dried fruits are also susceptible to contamination by Ochratoxin A (OTA). nih.govtandfonline.com The conditions under which these products are grown, harvested, dried, and stored can favor the growth of ochratoxigenic molds, primarily from the Aspergillus and Penicillium genera. nih.govactahort.org
Several studies have investigated the prevalence of OTA in these commodities. A survey in Tunisia analyzed 112 samples of spices, including caraway, coriander, curcuma, black pepper, and red pepper. researchgate.net The study found average OTA contamination levels of 244 µg/kg for caraway, 206 µg/kg for coriander, 290 µg/kg for curcuma, 274 µg/kg for black pepper, and 203 µg/kg for red pepper. researchgate.net The prevalence of contamination in these spice samples ranged from 50% in coriander to 70% in red pepper. researchgate.net
Dried fruits are also frequently contaminated. A review of mycotoxin occurrence in dried fruits worldwide highlighted OTA as the second most frequently reported mycotoxin after aflatoxins. mdpi.com In an Iranian study, 22.7% of date samples were found to contain OTA, with levels ranging from 0.5 to 2.1 µg/kg. mdpi.com Another study in Turkey detected OTA in 6 out of 26 dried apricot samples, with levels up to 34.4 µg/kg. mdpi.com The main fungal species implicated in OTA contamination of dried vine fruits are Aspergillus carbonarius and, to a lesser extent, Aspergillus niger. actahort.org The process of sun-drying grapes to produce raisins can be a critical period for OTA contamination if conditions are favorable for fungal growth. tandfonline.com
Table 6: Reported Ochratoxin A (OTA) Levels in Various Spices and Dried Fruits
| Commodity | Region/Country | Prevalence (%) | Average/Range of OTA Levels (µg/kg) |
|---|---|---|---|
| Black Pepper | Tunisia | 65% | 274 (average) |
| Red Pepper | Tunisia | 70% | 203 (average) |
| Curcuma | Tunisia | 52% | 290 (average) |
| Dried Apricots | Turkey | 23% | Up to 34.4 |
| Dates | Iran | 22.7% | 0.5 - 2.1 |
Ochratoxin Contamination in Animal Feed Formulations
Ochratoxin A (OTA) is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera, which can contaminate a wide range of agricultural crops used in animal feed, such as wheat and corn. drbata.com Its presence in animal feed formulations is a significant concern due to its stability during storage and processing. bdvets.org The contamination of feed can occur at various stages, from pre-harvest to post-harvest, and is influenced by environmental conditions like temperature and humidity. mdpi.comnih.gov
Global surveys have revealed the widespread occurrence of Ochratoxin A in animal feed and raw materials. A comprehensive ten-year survey analyzing over 74,821 samples from 100 countries found that 15% were contaminated with OTA. nih.govsemanticscholar.org Mycotoxin contamination often involves multiple toxins; a large fraction of samples (64%) were found to be co-contaminated with two or more mycotoxins. nih.govresearchgate.net The co-occurrence of OTA with fumonisins is particularly common. drbata.com
Contamination in Different Animal Feeds
The prevalence and concentration of Ochratoxin A vary significantly across different types of animal feed and geographical regions.
Swine Feed: Pigs are particularly vulnerable to the effects of Ochratoxin A. mdpi.com Contamination of swine feed is a global issue. In Brazil, a survey found OTA in all 144 swine feed samples analyzed, with concentrations in finished feed ranging from 28 to 135 ppb. nih.gov Corn, a primary ingredient in swine diets, showed contamination levels between 42 and 224 ppb. nih.govnih.gov Research in Argentina detected OTA in 13% of pig feed samples. nih.gov A study on heavy pig production showed that even a low addition of 25 µg/kg of OTA to the diet had measurable effects. researchgate.net The presence of OTA in pork products is also a concern for human consumption. k-state.edu
Ruminant Feed: Ruminants are generally less susceptible to Ochratoxin A because microorganisms in the rumen can degrade it into the less toxic ochratoxin α. mdpi.comkemin.com However, this detoxification capacity can be exceeded in cases of high contamination. kemin.com Studies have shown that feed for ruminants can still be contaminated. A survey in Canada found a 56.3% incidence of OTA in animal feed, with concentrations up to 27,500 µg/kg. nih.gov In Brazil, 25% of finished cow's feed samples were positive for OTA. nih.gov A study in Ardahan Province, Turkey, detected OTA in meadow grass, hay, and crushed barley, with levels ranging from 0.19 to 0.28 µg/kg. dergipark.org.tr Forages such as hay and silage can also be contaminated, with one study reporting OTA levels up to 400 µg/kg. nih.gov
Contamination of Raw Feed Ingredients
The contamination of finished animal feed is often a direct result of using contaminated raw materials. Cereal grains and their by-products are major sources of Ochratoxin A. bdvets.orgtandfonline.com
A study in Pakistan analyzed various poultry feed ingredients and found widespread OTA contamination. Corn was heavily contaminated, with 86.6% of samples testing positive, showing an average level of 60 µg/kg and a maximum of 97.5 µg/kg. bdvets.org Other contaminated ingredients included cottonseed meal (average 34 µg/kg), canola meal, soybean meal (average 22 µg/kg), sunflower meal (average 51 µg/kg), and corn gluten meal, which showed 100% contamination in some samples. bdvets.org
A global survey from 2009 to 2011 found OTA in 28% of all analyzed samples, which included corn, soybean meal, wheat, and DDGS. researchgate.net In China, a five-year investigation showed that wheat and bran were commonly affected by mycotoxins. researchgate.net
Geographical and Environmental Influence
The prevalence of Ochratoxin A contamination is strongly linked to climate and geographical location. nih.govresearchgate.net Hot and wet climatic conditions, particularly in regions like the Middle East, North Africa, Sub-Saharan Africa, and South Asia, favor the growth of OTA-producing fungi. drbata.com
A ten-year global survey highlighted significant regional differences:
South Asia: Showed the highest contamination rates, with 60.4% of samples testing positive for OTA between 2008 and 2017, and prevalence remaining high in subsequent years (77% in 2022). drbata.com
Sub-Saharan Africa: Had a 31% positive rate for OTA between 2008 and 2017. drbata.com
Southern Europe: Showed a 21.2% positive rate during the same period. drbata.com
Middle East and North Africa: Had a 20.3% positive rate. drbata.com
East Asia: Had a lower prevalence of 14.1% between 2008 and 2017, although recent reports from China and Taiwan show significantly higher rates (about 30%). drbata.com
Oceania: Is one of the least contaminated regions, with only 7.5% of samples positive for OTA from 2008 to 2017. drbata.com
Seasonal variations also play a crucial role. A study in Pakistan found that the incidence of OTA-positive samples was highest during the hot and humid period (July-October) and lowest during the winter (November-February). nih.gov
Data Tables
Table 1: Global and Regional Prevalence of Ochratoxin A in Animal Feed (2008-2017) A summary of a ten-year survey across 100 countries.
| Region | Positive Samples (%) | Median Concentration (µg/kg) |
| South Asia | 60.4% | 4.6 |
| Sub-Saharan Africa | 31.0% | 7.2 |
| Southern Europe | 21.2% | 2.6 |
| Middle East & North Africa | 20.3% | 2.1 |
| East Asia | 14.1% | 2.9 |
| Oceania | 7.5% | 3.6 |
| Global Average | 15.0% | - |
| Source: drbata.comnih.govsemanticscholar.org |
Table 2: Ochratoxin A Contamination in Poultry Feed Ingredients in Pakistan Analysis of 114 samples of various raw materials.
| Ingredient | Positive Samples (%) | Average OTA Level (µg/kg) | Maximum OTA Level (µg/kg) |
| Corn | 86.6% | 60.0 | 97.5 |
| Sunflower Meal | Not Specified | 51.0 | 72.0 |
| Cotton Seed Meal | Not Specified | 34.0 | 48.0 |
| Soybean Meal | Not Specified | 22.0 | 45.0 |
| Corn Gluten Meal (60%) | 100% | Not Specified | Not Specified |
| Overall Ingredients | 63.15% | 36.49 | - |
| Source: bdvets.org |
Molecular Mechanisms of Ochratoxin Biosynthesis and Intracellular Action
Ochratoxin Biosynthetic Pathways and Enzymatic Machinery
The biosynthesis of ochratoxin A is a multi-step process that begins with the formation of a polyketide chain, which is then modified and coupled with the amino acid L-phenylalanine. nih.govmdpi.com This pathway involves several key enzymes, including polyketide synthases, non-ribosomal peptide synthetases, and various modifying enzymes.
The initial step in ochratoxin biosynthesis is the formation of the dihydroisocoumarin moiety, which is catalyzed by a type I polyketide synthase (PKS). researchgate.netnih.gov PKS enzymes are large, multifunctional proteins that utilize acetyl-CoA and malonyl-CoA as building blocks to synthesize complex polyketide chains. nih.gov In the case of ochratoxin, the PKS catalyzes the condensation of five acetate (B1210297) units to form a pentaketide (B10854585) backbone. nih.gov
The PKS responsible for OTA biosynthesis, often designated as OtaA (or AcOTApks in Aspergillus carbonarius), contains several functional domains, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (CMeT), enoylreductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) domain. asm.orgosti.gov These domains work in a coordinated fashion to build and modify the polyketide chain. The process starts with the loading of an acetyl-CoA starter unit and subsequent extension with four malonyl-CoA extender units. nih.gov The methyltransferase domain is responsible for the addition of a methyl group to the polyketide structure. osti.govfao.org The final product of the PKS-mediated synthesis is 7-methylmellein. nih.gov
| Domain | Function |
|---|---|
| Ketosynthase (KS) | Catalyzes the condensation of acyl groups. |
| Acyltransferase (AT) | Selects and loads the starter and extender units. |
| Dehydratase (DH) | Removes a water molecule. |
| Methyltransferase (CMeT) | Adds a methyl group to the polyketide chain. |
| Enoylreductase (ER) | Reduces the carbon-carbon double bond. |
| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group. |
| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |
Following the formation of the polyketide-derived intermediate, a non-ribosomal peptide synthetase (NRPS) is responsible for the condensation of this molecule with L-phenylalanine. nih.govresearchgate.net NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.gov The NRPS involved in ochratoxin biosynthesis, named OtaB, recognizes and activates L-phenylalanine, and then catalyzes the formation of an amide bond between the carboxyl group of the dihydroisocoumarin moiety and the amino group of phenylalanine. nih.govnih.gov
Studies involving the deletion of the NRPS gene in Aspergillus carbonarius have confirmed its essential role in OTA biosynthesis. nih.govnih.govasm.org The inactivation of this gene resulted in the inability of the fungus to produce OTA, demonstrating that the NRPS-mediated condensation is a critical step in the pathway. nih.govnih.govasm.org This research also provided evidence that the addition of phenylalanine precedes the final chlorination step. nih.govresearchgate.net
After the condensation of the polyketide and phenylalanine moieties, further modifications are required to produce the final ochratoxin A molecule. These modifications are carried out by cytochrome P450 monooxygenases and halogenases.
A cytochrome P450 monooxygenase, designated OtaC, is responsible for the oxidation of 7-methylmellein to form ochratoxin β (OTβ). nih.govnih.gov This oxidation step is crucial for the subsequent ligation with phenylalanine. nih.gov The involvement of a P450 enzyme in OTA biosynthesis has been supported by gene expression studies and the identification of a P450 gene within the OTA biosynthetic cluster. nih.govnih.gov
The final step in the biosynthesis of ochratoxin A is the chlorination of ochratoxin B (OTB) to form OTA. nih.gov This reaction is catalyzed by a flavin-dependent halogenase, named OtaD. nih.govnih.gov Deletion of the halogenase gene in Aspergillus carbonarius resulted in the accumulation of the non-chlorinated precursor, ochratoxin B, and the complete absence of ochratoxin A. nih.gov This unequivocally demonstrates the role of the halogenase in the terminal step of OTA biosynthesis. nih.govnih.gov
The genes responsible for ochratoxin biosynthesis are organized in a contiguous cluster on the fungal chromosome. frontiersin.orgresearchgate.net This gene cluster typically includes the genes encoding the core enzymes: otaA (PKS), otaB (NRPS), otaC (P450 monooxygenase), and otaD (halogenase). nih.gov In addition to these core biosynthetic genes, the cluster also contains regulatory genes and transporter genes. asm.orgnih.gov
The organization of the OTA gene cluster is well-conserved among different ochratoxigenic species of Aspergillus and Penicillium. frontiersin.org The core cluster often includes a gene encoding a bZIP transcription factor, which is involved in the regulation of the other genes in the cluster. frontiersin.org The clustering of these genes facilitates their co-regulation and ensures the coordinated expression of all the enzymes required for the biosynthesis of ochratoxin A. researchgate.net
| Gene | Encoded Protein | Function in OTA Biosynthesis |
|---|---|---|
| otaA | Polyketide Synthase (PKS) | Synthesis of the dihydroisocoumarin moiety. nih.gov |
| otaB | Non-Ribosomal Peptide Synthetase (NRPS) | Condensation with L-phenylalanine. nih.govresearchgate.net |
| otaC | Cytochrome P450 Monooxygenase | Oxidation of the polyketide intermediate. nih.gov |
| otaD | Halogenase | Chlorination of ochratoxin B to form ochratoxin A. nih.gov |
Genetic Regulation of Ochratoxin Biosynthesis in Fungi
The production of ochratoxin A is a tightly regulated process influenced by various genetic and environmental factors. The expression of the biosynthetic genes is controlled by specific transcription factors that respond to developmental cues and environmental signals.
A key regulator of the ochratoxin biosynthetic gene cluster is a basic leucine (B10760876) zipper (bZIP) transcription factor, often found within the cluster itself. nih.govnih.govfrontiersin.org In Aspergillus ochraceus, this transcription factor is named OtaR1. nih.gov Deletion of the otaR1 gene leads to a significant decrease or complete inhibition of OTA production, indicating that it is a positive regulator of the biosynthetic genes. nih.gov
OtaR1 controls the expression of the core biosynthetic genes, otaA, otaB, otaC, and otaD. nih.gov The expression levels of these genes are markedly reduced in otaR1 deletion mutants. nih.gov In addition to pathway-specific regulators like OtaR1, global regulators such as LaeA, a master regulator of secondary metabolism in fungi, and pH-responsive transcription factors like PacC, also play a role in modulating ochratoxin biosynthesis in response to environmental conditions. nih.gov The bZIP transcription factor family is known to be involved in a wide range of cellular processes, including responses to oxidative stress, which can also influence mycotoxin production. mdpi.comresearchgate.net
Environmental Signaling Pathways Influencing Ochratoxin Production (e.g., HOG pathway)
The biosynthesis of ochratoxin is not a constitutive process; rather, it is intricately regulated by environmental cues. Fungi have evolved sophisticated signaling networks to perceive and respond to external stimuli, thereby modulating the production of secondary metabolites like ochratoxins. Among these, the High Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in response to osmotic stress, which in turn can influence ochratoxin production. nih.govmdpi.comnih.gov
Osmotic stress, induced by high concentrations of solutes such as salts (NaCl) or sugars (glucose), is a common environmental challenge for ochratoxigenic fungi. nih.govmdpi.com The HOG pathway is a key signaling cascade that allows fungal cells to adapt to such hyperosmotic conditions. nih.govresearchgate.net Activation of the HOG pathway, typically marked by the phosphorylation of the Hog1 MAP kinase, triggers a series of downstream responses to restore cellular homeostasis. nih.govnih.gov
Research has demonstrated a direct correlation between the activation of the HOG pathway and ochratoxin A biosynthesis in certain fungal species. In Penicillium nordicum and Penicillium verrucosum, an increase in the ambient NaCl concentration leads to a corresponding increase in the phosphorylation of the HOG MAP kinase and a subsequent upregulation of ochratoxin A production. nih.gov This suggests that for these species, ochratoxin biosynthesis may be an adaptive response to high-salt environments, such as those found in cured meats and cheeses where these fungi are prevalent. nih.govmdpi.com
However, the relationship between HOG pathway activation and ochratoxin production is not universal across all ochratoxigenic fungi. In Aspergillus carbonarius, a species commonly found in sugar-rich environments like grapes, increased NaCl concentrations also lead to the phosphorylation of the HOG kinase. nih.gov Yet, in this case, ochratoxin A biosynthesis is not stimulated; in fact, it may be reduced. nih.gov This uncoupling of HOG pathway activation and mycotoxin production in A. carbonarius under salt stress highlights the species-specific nature of these regulatory networks. Conversely, high glucose concentrations have been observed to have less of an impact on HOG phosphorylation but can lead to a decrease in toxin production in this species. nih.gov
Table 1: Influence of Environmental Stress on HOG Pathway and Ochratoxin A Production
| Fungal Species | Environmental Stressor | HOG Pathway Activation (Hog1 Phosphorylation) | Ochratoxin A Production | Reference |
|---|---|---|---|---|
| Penicillium nordicum | Increased NaCl | Increased | Increased | nih.gov |
| Penicillium verrucosum | Increased NaCl | Increased | Increased | nih.gov |
| Aspergillus carbonarius | Increased NaCl | Increased | No increase/Reduced | nih.gov |
| Aspergillus carbonarius | Increased Glucose | Minimal Impact | Decreased | nih.gov |
Molecular and Cellular Mechanisms of Ochratoxin Action
The toxicity of ochratoxins at the cellular level is multifaceted, involving the disruption of several fundamental biological processes. The intricate mode of action includes the inhibition of macromolecular synthesis, interference with cellular energy metabolism, induction of oxidative stress, damage to genetic material, and dysregulation of the cell cycle. nih.govresearchgate.net
Investigation of Protein Synthesis Inhibition by Ochratoxins
A primary and well-documented molecular mechanism of ochratoxin A is the inhibition of protein synthesis. nih.govnih.gov This effect stems from the structural similarity of ochratoxin A to the amino acid phenylalanine, which allows it to act as a competitive inhibitor of phenylalanyl-tRNA synthetase. nih.gov This enzyme is crucial for the attachment of phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein translation.
Impact of Ochratoxins on Cellular Energy Production Pathways
Ochratoxin A exerts a significant negative impact on cellular energy production, primarily by targeting the mitochondria. nih.govnih.gov Mitochondrial dysfunction is considered an early event in ochratoxin A-induced toxicity. nih.gov The toxin can impair the mitochondrial respiratory chain, leading to a decrease in the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govresearchgate.net
This disruption of energy homeostasis forces cells to shift their metabolic pathways. For instance, in human proximal tubule cells exposed to ochratoxin A, an increased consumption of glucose and production of lactate (B86563) has been observed. nih.gov This suggests a switch towards anaerobic glycolysis to compensate for the impaired mitochondrial ATP production. nih.gov Furthermore, ochratoxin A has been shown to decrease the activity of key enzymes in gluconeogenesis, such as phosphoenolpyruvate-carboxykinase (PEPCK), and can interfere with the expression of PEPCK at the mRNA level. nih.govnih.gov
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation by Ochratoxins
A significant contributor to the cytotoxicity of ochratoxins is the induction of oxidative stress. nih.govnih.govnih.gov Ochratoxin A exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. nih.govnih.gov
The generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals, has been observed in various cell types following ochratoxin A treatment. nih.govnih.gov This increase in ROS can be time- and dose-dependent. nih.gov In addition to ROS, an increase in reactive nitrogen species (RNS) levels can also occur in ochratoxin-treated cells. nih.gov
Furthermore, ochratoxin A not only stimulates the production of these damaging species but also weakens the cell's antioxidant defense systems. nih.gov It can reduce the activation of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2), a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective enzymes, including glutathione (B108866) S-transferase (GST) and glutathione (GSH). nih.gov By both increasing pro-oxidant levels and diminishing antioxidant capacity, ochratoxins create a state of oxidative stress that can lead to damage of lipids, proteins, and DNA. nih.gov
Table 2: Effects of Ochratoxin A on Oxidative Stress Markers
| Cell Type | Ochratoxin A Effect | Observed Outcome | Reference |
|---|---|---|---|
| HepG2 (Human hepatocellular carcinoma) | Increased ROS production | Time- and dose-dependent increase in DCF fluorescence | nih.gov |
| HepG2 | Decreased GSH levels | Depletion of intracellular reduced glutathione | bohrium.com |
| HepG2 | Altered antioxidant enzyme expression | Decreased CAT mRNA and activity; Upregulated GPX1 and SOD1 mRNA | nih.govbohrium.com |
| Retinal Ganglion Cells (RGC-5) | Increased ROS and MDA levels | Severe oxidative stress indicated by increased reactive oxygen species and malondialdehyde | nih.gov |
| Retinal Ganglion Cells (RGC-5) | Reduced antioxidant enzyme activity | Decreased activity of superoxide dismutase (SOD) and glutathione-S-transferase (GST) | nih.gov |
Mechanisms of DNA Adduct Formation and Genotoxicity Induced by Ochratoxins
The genotoxicity of ochratoxin A is a complex and somewhat controversial topic. tandfonline.comacs.org Genotoxicity can occur through direct mechanisms, such as the formation of covalent DNA adducts, or indirect mechanisms, primarily through the induction of oxidative DNA damage. nih.govnih.gov
Some studies, utilizing the highly sensitive ³²P-postlabelling assay, have reported the formation of DNA adducts in various tissues of rodents and in cell lines treated with ochratoxin A. tandfonline.com This would suggest a direct interaction between the toxin or its metabolites and DNA. tandfonline.com
However, other research presents conflicting evidence, suggesting that ochratoxin A is not a potent direct-acting genotoxin and that its carcinogenic effects may arise from other mechanisms. tandfonline.comnih.gov Several studies have failed to detect covalent DNA adducts and instead propose that the observed DNA damage, such as single-strand breaks, is a consequence of oxidative stress. nih.govacs.org The production of ROS can lead to the formation of oxidized DNA bases, which are a form of indirect DNA damage. nih.gov This oxidative DNA damage, if not properly repaired, can lead to mutations. acs.org The debate continues, with some recent findings providing new evidence for direct genotoxicity and mutagenicity in target tissues, independent of oxidative damage. acs.org
Ochratoxin-Induced Cell Cycle Arrest and Dysregulation
Ochratoxin A has been shown to induce cell cycle arrest in the G1, G2, and S phases, depending on the cell type and experimental conditions. nih.govnih.gov For example, in human proximal tubule epithelial cells (HK-2), ochratoxin A can cause arrest in the G1 and G1/S phases. nih.gov This arrest is often mediated by the dysregulation of key cell cycle regulatory proteins.
The toxin can decrease the expression of cyclins (such as Cyclin D1, Cyclin E1, and Cyclin B1) and cyclin-dependent kinases (CDKs) like CDK2 and CDK4, both at the mRNA and protein levels. nih.govnih.gov These proteins form complexes that drive the cell through the different phases of the cycle. By inhibiting their expression, ochratoxin A effectively puts a brake on cell cycle progression. nih.gov The tumor suppressor protein p53 has also been implicated in ochratoxin A-mediated cell cycle arrest, suggesting the involvement of cellular DNA damage response pathways. nih.gov
Apoptosis and Necrosis Pathways Modulated by Ochratoxins
Ochratoxin A (OTA) is a potent mycotoxin capable of inducing both apoptotic and necrotic cell death in various cell types. nih.gov The specific pathway activated, whether apoptosis (programmed cell death) or necrosis (uncontrolled cell death), appears to be dependent on the concentration of the toxin. nih.gov
Apoptosis Induction:
At lower, even nanomolar concentrations, OTA has been shown to trigger apoptosis, a controlled process that prevents inflammation. nih.govoup.com This is characterized by distinct morphological and biochemical changes, including DNA fragmentation, chromatin condensation, and the activation of caspases. nih.govnih.gov The apoptotic response to OTA involves multiple signaling pathways:
Mitochondrial (Intrinsic) Pathway: A central mechanism in OTA-induced apoptosis is the disruption of mitochondrial function. oup.comnih.gov OTA can trigger the loss of the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This, in turn, activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, which dismantle the cell. oup.comnih.gov
Bcl-2 Family Proteins: The balance of pro- and anti-apoptotic proteins of the Bcl-2 family is crucial. Studies have demonstrated that OTA can decrease the expression of the anti-apoptotic protein Bcl-xL, tipping the balance towards cell death. oup.com
p53 Signaling Pathway: The tumor suppressor protein p53 plays a key role in the cellular response to DNA damage induced by OTA. nih.govmdpi.com Activation of the p53 pathway can lead to cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, initiate apoptosis. mdpi.com
MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, ERK1/2, and JNK, are also stimulated by OTA. mdpi.com These pathways are involved in regulating a wide range of cellular processes, including apoptosis, and their sustained activation by OTA contributes to its toxic effects. nih.govmdpi.com
Necrosis Induction:
Higher concentrations of OTA are more likely to induce necrosis, a form of cell death that results from acute cellular injury and often elicits an inflammatory response. nih.gov This process involves the swelling of the cell, loss of membrane integrity, and the release of cellular contents into the surrounding tissue. youtube.com
The table below summarizes key molecular players and pathways involved in OTA-induced cell death.
| Pathway/Component | Role in OTA-Induced Cell Death | Cell Death Type |
| Caspase-3 | Key executioner caspase, activated in the final stages of apoptosis. oup.comnih.govmdpi.com | Apoptosis |
| Caspase-9 | Initiator caspase, activated by the release of mitochondrial cytochrome c. oup.comnih.gov | Apoptosis |
| Mitochondria | Loss of membrane potential and release of pro-apoptotic factors. oup.comnih.gov | Apoptosis |
| Bcl-xL | Anti-apoptotic protein; its downregulation by OTA promotes cell death. oup.com | Apoptosis |
| p53 | Tumor suppressor that, when activated by OTA-induced DNA damage, can trigger apoptosis. nih.govmdpi.com | Apoptosis |
| p38 MAPK | Stress-activated kinase pathway stimulated by OTA, involved in apoptosis regulation. nih.govmdpi.com | Apoptosis |
Deregulation of MicroRNAs by Ochratoxins
Ochratoxin A can significantly alter the expression profile of microRNAs (miRNAs), small non-coding RNA molecules that regulate gene expression post-transcriptionally. mdpi.comnih.gov This deregulation is an important mechanism contributing to OTA's toxicity, including its effects on fibrosis, oxidative stress, and apoptosis. mdpi.comnih.gov
Induction of Fibrosis: OTA exposure has been shown to elevate the levels of miR-155-5p. mdpi.com This upregulation, mediated by transforming growth factor β (TGF-β), is linked to the induction of intestinal fibrosis and epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire characteristics of mesenchymal cells. mdpi.com
Modulation of Oxidative Stress: OTA can interfere with the Nrf2 signaling pathway, a critical cellular defense against oxidative stress. nih.gov Studies have shown that OTA induces miR-132 and miR-200c, which in turn inhibit the expression of Nrf2 and its target gene HO-1, leading to increased levels of reactive oxygen species (ROS). nih.gov In animal models, miR-141 was found to enhance the activity of KEAP1, an inhibitor of Nrf2, thereby activating OTA toxicity. nih.gov
Regulation of Apoptosis: Certain miRNAs are directly involved in the apoptotic pathways triggered by OTA. For instance, OTA has been reported to increase the expression of miR-122, which promotes apoptosis by inhibiting the anti-apoptotic protein Bcl-w, leading to the activation of caspase-3. nih.gov
The following table details specific miRNAs deregulated by Ochratoxin A and their functional consequences.
| MicroRNA | Effect of OTA on Expression | Key Target/Pathway | Consequence of Deregulation |
| miR-155-5p | Upregulated | TGF-β/Smad2/3 signaling | Promotes intestinal fibrosis and epithelial-to-mesenchymal transition (EMT). mdpi.com |
| miR-132 | Upregulated | Nrf2, HO-1 | Induces toxicity by increasing reactive oxygen species (ROS). nih.gov |
| miR-200c | Upregulated | Nrf2, HO-1 | Induces toxicity by increasing reactive oxygen species (ROS). nih.gov |
| miR-141 | Upregulated | KEAP1/Nrf2 pathway | Activates OTA toxicity by inhibiting the Nrf2 antioxidant response. nih.gov |
| miR-122 | Upregulated | Bcl-w | Triggers apoptosis via caspase-3 activation. nih.gov |
Ochratoxin Interactions with Serum Albumin and Toxicokinetic Implications
The interaction between Ochratoxin A and serum albumin, the most abundant protein in blood plasma, is a critical determinant of the mycotoxin's toxicokinetics, including its distribution, metabolism, and excretion. nih.govnih.gov This binding profoundly influences its long half-life in the body and its target organ toxicity. nih.govacs.org
High-Affinity Binding:
OTA binds to serum albumin with exceptionally high affinity, particularly to human serum albumin (HSA). nih.govnih.gov In humans, it is estimated that over 99% of OTA in the circulatory system is bound to albumin. nih.gov The primary binding site for OTA on HSA has been identified as Sudlow's Site I, located in subdomain IIA of the protein. nih.govnih.govresearchgate.net A secondary binding site with much lower affinity exists on subdomain IIIA (Sudlow's Site II). nih.govresearchgate.net The strong interaction is stabilized by an ion pair formed between the phenoxide group of the OTA dianion and positively charged amino acid residues, such as arginine, within the binding pocket. duke.edu
Toxicokinetic Consequences:
The extensive binding of OTA to serum albumin has several significant toxicokinetic implications:
Prolonged Half-Life: The formation of a stable OTA-albumin complex severely restricts the glomerular filtration of the toxin in the kidneys, leading to a very slow elimination rate. nih.gov This results in an exceptionally long plasma half-life, which is estimated to be around 35 days in humans. oup.com
Species-Dependent Toxicity: The binding affinity of OTA to serum albumin varies considerably among different species. nih.govacs.org The stability of the OTA-albumin complex is significantly higher in humans compared to species like rats or cattle. nih.govacs.org This difference is a major factor in the varied susceptibility to OTA toxicity across species and complicates the extrapolation of animal toxicity data to humans. nih.gov
Tissue Distribution: While albumin binding limits kidney filtration, it also acts as a carrier, transporting OTA throughout the body. The small fraction of unbound, free OTA is available for uptake into cells of target organs like the kidneys and liver, where it can exert its toxic effects. nih.govacs.org Studies in albumin-deficient rats have shown a 20- to 70-fold faster excretion of the mycotoxin, highlighting the crucial role of albumin in retaining OTA in the circulation. nih.govacs.org
Reduced Cellular Uptake: In vitro studies have demonstrated that the presence of albumin in cell culture media significantly decreases the cytotoxicity of OTA. nih.govfao.org This is because the high-affinity binding reduces the concentration of free OTA available to enter the cells. nih.gov
The characteristics of OTA's interaction with serum albumin are summarized below.
| Parameter | Description | Toxicokinetic Implication |
| Binding Affinity | Exceptionally high, particularly to Human Serum Albumin (HSA). nih.govnih.gov | Leads to over 99% of OTA being bound in human plasma. nih.gov |
| Primary Binding Site | Sudlow's Site I (subdomain IIA) on the albumin molecule. nih.govresearchgate.net | High-specificity interaction contributes to the stability of the complex. |
| Plasma Half-Life | Extremely long in humans (approx. 35 days). oup.com | Restricted renal excretion and prolonged systemic exposure. nih.gov |
| Species Variation | Binding affinity is much stronger in humans than in other species (e.g., rats, cattle). nih.govacs.org | Contributes to species-specific differences in toxicity and complicates risk assessment. nih.gov |
| Cellular Availability | High albumin binding reduces the concentration of free, unbound OTA. nih.gov | Decreases the rate of cellular uptake and can modulate acute cytotoxicity in vitro. nih.govfao.org |
Biotransformation and Metabolic Fate of Ochratoxins in Biological Systems
Major Metabolic Pathways of Ochratoxins
In animal and human systems, OTA metabolism occurs primarily in the kidneys, liver, and intestines. nih.gov The biotransformation involves both phase I reactions, such as hydrolysis and hydroxylation, and phase II reactions, like conjugation, which generally lead to more polar and readily excretable compounds. researchgate.netnih.gov
The most significant metabolic pathway for the detoxification of Ochratoxin A (OTA) is the enzymatic hydrolysis of its amide bond. asm.orgnih.gov This cleavage splits the OTA molecule into two components: the non-toxic ochratoxin α (OTα), which is a chlorinated dihydroisocoumarin derivative, and the amino acid L-β-phenylalanine. asm.orgresearchgate.net This biotransformation is considered a detoxification route because OTα is substantially less toxic than the parent mycotoxin. nih.govnih.gov
This hydrolysis is facilitated by various enzymes, including carboxypeptidase A and chymotrypsin, as well as by the enzymatic activity of microorganisms present in the digestive tract, particularly in the rumen of ruminants and the cecum of other animals. researchgate.netresearchgate.net The conversion of OTA to OTα is an efficient detoxification mechanism observed not only in animals and humans but also in various microorganisms and enzyme systems. nih.gov The resulting OTα has a much shorter elimination half-life in the body compared to OTA, further contributing to the reduction of toxicity. nih.gov
Hydroxylation represents another key phase I metabolic pathway for OTA, primarily mediated by the cytochrome P450 (CYP450) family of enzymes in the liver. nih.govnih.gov This process introduces a hydroxyl group onto the OTA molecule, leading to the formation of various hydroxylated metabolites. nih.gov These reactions are generally regarded as detoxification pathways. researchgate.net
The stereochemistry of the hydroxylation is species-dependent. The two main epimers formed are (4R)-4-hydroxyochratoxin A and (4S)-4-hydroxyochratoxin A. researchgate.net
(4R)-4-OH-OTA is the primary hydroxylation product found in rodents and is also produced by the microsomal systems of human livers. nih.govresearchgate.net
(4S)-4-OH-OTA is the major isomer formed in pigs. nih.govresearchgate.net
10-OH-OTA is another hydroxylated metabolite that has been identified, though its occurrence is less common and has been specifically noted in rabbits. nih.govmdpi.com
These hydroxylated derivatives are more polar than the parent OTA molecule, which can facilitate their subsequent elimination from the body.
Under certain conditions, the lactone ring of the isocoumarin (B1212949) moiety of Ochratoxin A can be opened, resulting in the formation of a product known as OP-OTA. nih.govasm.org This transformation is a hydrolysis reaction that differs from the amide bond cleavage leading to OTα. nih.gov The formation of OP-OTA has been observed in rodents. nih.gov In contrast to hydrolysis and hydroxylation, which are generally considered detoxification pathways, the creation of OP-OTA is of toxicological concern. researchgate.netnih.gov Some studies suggest that OP-OTA may exhibit greater toxicity than its parent compound, OTA. nih.govresearchgate.net
Following phase I metabolism, Ochratoxin A and its metabolites can undergo phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, which significantly increases the water solubility of the toxin and its metabolites, thereby promoting their excretion from the body. nih.govresearchgate.net Among the described phase II reactions are conjugations with glucuronic acid, sulfate, and glutathione (B108866). researchgate.netnih.gov
Additionally, the formation of hexose (B10828440) and pentose (B10789219) conjugates of OTA has been reported. nih.govnih.gov These O-conjugates, identified as acyl glycosides, have been detected in the urine of rats and in cultures of rat and human hepatocytes. researchgate.net Such conjugation reactions result in more polar metabolites, which allows for faster elimination from the biological system. nih.gov
Interactive Data Table: Major Metabolic Pathways of Ochratoxin A
| Metabolic Pathway | Key Metabolite(s) | Primary Enzymes/Conditions | Biological System(s) |
| Hydrolysis | Ochratoxin α (OTα) | Carboxypeptidase A, Chymotrypsin, Gut Microflora | Animals, Humans, Microorganisms |
| Hydroxylation | (4R)-4-OH-OTA, (4S)-4-OH-OTA, 10-OH-OTA | Cytochrome P450 (CYP) enzymes | Rodents, Pigs, Rabbits, Humans |
| Lactone-Opening | OP-OTA | Hydrolysis of lactone ring | Rodents |
| Conjugation | Hexose and Pentose conjugates | Phase II enzymes | Animals, Humans |
Plant-Mediated Biotransformation of Ochratoxins
Plants possess the metabolic capability to transform xenobiotics, including mycotoxins like Ochratoxin A. nih.gov Plant cell suspension cultures have served as a valuable in vitro model system to study the metabolic fate of OTA in plant tissues, demonstrating that various crop plants can metabolize the toxin nearly completely. nih.gov
Studies utilizing cell suspension cultures from a range of important crop species have successfully identified several OTA metabolites. The transformation products are largely consistent across different plant species, although their quantitative distribution can vary significantly depending on the plant type and the duration of incubation. nih.govresearchgate.net
Research conducted on cell suspension cultures of wheat and maize has led to the isolation and identification of a number of key metabolites. nih.gov The primary transformation products identified include:
Ochratoxin α (OTα)
Ochratoxin A methyl ester
Two isomers of hydroxyochratoxin A ((4R)- and (4S)-4-hydroxy-OTA) researchgate.net
Glucosides of the hydroxyochratoxin A isomers researchgate.netnih.gov
Methyl esters of the hydroxyochratoxin A isomers nih.gov
Similar metabolic transformations have been observed in cell suspension cultures of other crops, including carrot, tomato, potato, soybean, and barley . nih.govresearchgate.net The identification of these derivatives suggests that in addition to the parent OTA molecule, these plant-derived metabolites may also be present in food and feed products of plant origin. nih.gov
Interactive Data Table: OTA Metabolites in Plant Cell Suspension Cultures
| Plant Species | Identified Metabolites |
| Wheat | Ochratoxin α, (4R/4S)-4-OH-OTA, OTA methyl ester, OH-OTA glucosides, OH-OTA methyl esters |
| Maize | Ochratoxin α, (4R/4S)-4-OH-OTA, OTA methyl ester, OH-OTA glucosides, OH-OTA methyl esters |
| Carrot | Transformation products similar to wheat and maize |
| Tomato | Transformation products similar to wheat and maize |
| Potato | Transformation products similar to wheat and maize |
| Soybean | Transformation products similar to wheat and maize |
| Barley | Transformation products similar to wheat and maize |
Characterization of Plant Enzymes Involved in Ochratoxin Degradation
Plants have developed mechanisms to metabolize xenobiotics, including mycotoxins like Ochratoxin A (OTA). This biotransformation in plants can lead to the formation of various metabolites, which may have different toxicity profiles compared to the parent compound.
Research using plant cell suspension cultures has been instrumental in elucidating the metabolic pathways of OTA in plants. Studies on cell suspension cultures from various crop plants such as wheat, maize, barley, carrot, tomato, potato, and soybean have shown that they can almost completely metabolize OTA. nih.govnih.gov The primary transformation products identified include ochratoxin α (OTα), which is considered virtually non-toxic, and hydroxylated derivatives of OTA. nih.govnih.gov
In cell suspension cultures of wheat and maize, the main metabolites identified were ochratoxin α, ochratoxin A methyl ester, two isomers of hydroxyochratoxin A, and the glucosides and methyl esters of both hydroxyochratoxin A isomers. nih.govresearchgate.net The formation of these metabolites indicates the involvement of several types of plant enzymes:
Hydrolytic enzymes: These enzymes are responsible for cleaving the peptide bond of OTA to produce OTα and L-β-phenylalanine. This is a key detoxification pathway. nih.gov
Hydroxylases: Cytochrome P450 monooxygenases are likely involved in the hydroxylation of OTA to form hydroxyochratoxin A isomers. nih.govresearchgate.net
Transferases (e.g., Glucosyltransferases and Methyltransferases): These enzymes conjugate the hydroxylated metabolites with sugars (glucosides) or methyl groups, which generally increases their water solubility and facilitates compartmentalization or further metabolism within the plant cell. nih.govnih.gov
The quantitative distribution of these metabolites can vary significantly depending on the plant species and the incubation time. nih.gov This variability suggests differences in the enzymatic activities and metabolic capacities among different plants.
Table 1: Metabolites of Ochratoxin A Identified in Plant Cell Suspension Cultures
| Metabolite | Plant Species in which Identified | Reference |
| Ochratoxin α (OTα) | Wheat, Maize, Carrot, Tomato, Potato, Soybean, Barley | nih.govnih.gov |
| Ochratoxin A methyl ester | Wheat, Maize | nih.gov |
| Hydroxyochratoxin A (two isomers) | Wheat, Maize | nih.gov |
| Glucosides of hydroxyochratoxin A | Wheat, Maize | nih.gov |
| Methyl esters of hydroxyochratoxin A | Wheat, Maize | nih.gov |
This table is interactive and can be sorted by column.
Microbial Biotransformation of Ochratoxins
Microorganisms, including bacteria, fungi, and yeast, play a significant role in the biotransformation of ochratoxins. These processes can occur through either degradation of the mycotoxin into less toxic compounds or by physical adsorption to the microbial cell wall.
Numerous bacterial species have been identified with the ability to degrade or remove OTA from their environment. The primary mechanism of bacterial degradation is the enzymatic hydrolysis of the amide bond, which links the L-β-phenylalanine moiety to the isocoumarin core, resulting in the formation of the non-toxic OTα and phenylalanine. nih.gov
Several bacterial genera have been reported to possess OTA-degrading capabilities, including:
Acinetobacter : Strains of Acinetobacter calcoaceticus have been shown to effectively convert OTA to OTα. nih.govnih.gov
Bacillus : Species such as Bacillus licheniformis can degrade a significant percentage of OTA, with OTα being a detected metabolite. nih.gov
Phenylobacterium : Phenylobacterium immobile has been observed to degrade OTA, with OTα being one of the identified degradation products. nih.gov
Lactobacillus : Some lactic acid bacteria, like certain strains of Lactobacillus plantarum and Lactobacillus brevis, can reduce OTA levels. nih.govresearchgate.net
In addition to enzymatic degradation, another important mechanism for OTA removal by bacteria is adsorption to the cell wall surface. nih.govnih.gov This is a physical process where the mycotoxin binds to the surface structures of the bacterial cell. nih.gov The binding can be influenced by factors such as the hydrophobicity of the cell wall and can be a rapid process. nih.govresearchgate.net Studies have shown that both live and thermally inactivated bacterial cells can adsorb OTA, with heat-treated cells sometimes exhibiting higher binding capacities due to changes in the cell wall structure. nih.gov The adsorption is often reversible to some extent. researchgate.net
Table 2: Bacterial Genera with Reported Ochratoxin A Degradation or Adsorption Capabilities
| Bacterial Genus | Primary Mechanism | Key Findings | Reference |
| Acinetobacter | Degradation | Conversion of OTA to OTα. | nih.govnih.gov |
| Bacillus | Degradation | Degradation of OTA with detection of OTα. | nih.gov |
| Phenylobacterium | Degradation | Degradation of OTA to OTα and other products. | nih.gov |
| Lactobacillus | Adsorption & Degradation | Reduction of OTA content through binding to cell walls. | nih.govresearchgate.net |
This table is interactive and can be sorted by column.
Various filamentous fungi and yeasts have demonstrated the ability to biotransform OTA. Similar to bacteria, the primary detoxification pathway involves the cleavage of the amide bond to produce OTα. nih.gov
Several fungal species, including some strains of Aspergillus niger and Trichoderma koningii, can degrade OTA. nih.govnih.gov For instance, atoxigenic strains of A. niger have been shown to completely degrade OTA to OTα, which can be further decomposed into unknown compounds. frontiersin.org Some Rhizopus species are also effective in degrading OTA. nih.gov The ability of Trichoderma species to reduce mycotoxin levels has been attributed to the production of enzymes like peroxidases. mdpi.com
Yeasts also contribute to OTA biotransformation through both degradation and adsorption. Several yeast species, including Saccharomyces cerevisiae, are known to remove OTA, primarily through adsorption to the cell wall components, such as β-D-glucans. sciopen.comconicet.gov.ar However, some yeast species are capable of true biodegradation. For example, Trichosporon, Rhodotorula, and Cryptococcus species have been shown to biodegrade OTA by cleaving the amide bond to release OTα. nih.govresearchgate.net The yeast Trichosporon mycotoxinivorans is particularly noted for its excellent ability to detoxify OTA. nih.govresearchgate.net
Table 3: Fungal and Yeast Genera Involved in Ochratoxin A Biotransformation
| Microbial Group | Genus/Species | Primary Mechanism(s) | Reference |
| Filamentous Fungi | Aspergillus (A. niger) | Degradation | nih.govfrontiersin.org |
| Trichoderma (T. koningii) | Degradation | nih.govmdpi.com | |
| Rhizopus | Degradation | nih.gov | |
| Yeasts | Saccharomyces (S. cerevisiae) | Adsorption | sciopen.comconicet.gov.ar |
| Trichosporon (T. mycotoxinivorans) | Degradation | nih.govresearchgate.net | |
| Rhodotorula | Degradation | nih.govresearchgate.net | |
| Cryptococcus | Degradation | nih.govresearchgate.net |
This table is interactive and can be sorted by column.
The enzymatic degradation of OTA is a highly specific and efficient process. The most well-characterized enzymes involved in this process are those that hydrolyze the amide bond of OTA.
Carboxypeptidase A (CPA) , a zinc-dependent metalloprotease found in the pancreas of mammals, was the first enzyme reported to hydrolyze OTA into OTα and L-β-phenylalanine. nih.govnih.govtandfonline.com This enzyme specifically catalyzes the cleavage of the peptide bond, thereby detoxifying the mycotoxin. tandfonline.com The degradation rate of OTA by CPA can be significant. mdpi.commdpi.com Carboxypeptidases with OTA-degrading activity have also been identified in various microorganisms. For example, a novel carboxypeptidase, cp4, was cloned from Lysobacter sp. CW239 and shown to degrade OTA to the less toxic OTα. nih.gov
OTA hydrolases (or ochratoxinases) are enzymes that specifically catalyze the hydrolysis of OTA. These enzymes have been identified in various microorganisms and are considered highly promising for detoxification applications due to their efficiency and specificity. A crude enzyme preparation from Aspergillus niger was found to effectively hydrolyze OTA. frontiersin.orgresearchgate.net More recently, a highly efficient OTA hydrolase, designated ADH3, was identified from Stenotrophomonas acidaminiphila. asm.orgnih.gov This enzyme acts as an amidohydrolase and can completely degrade OTA in a very short amount of time, with a catalytic efficiency many times higher than that of previously known hydrolases and commercial CPA. asm.orgnih.govasm.org
Other enzymes, such as lipases and various proteases, have also been shown to possess OTA-degrading activity, although often with lower efficiency than specialized OTA hydrolases. researchgate.netresearchgate.net
Table 4: Specific Enzymes Involved in Ochratoxin A Biodegradation
| Enzyme | Source | Mechanism of Action | Key Characteristics | Reference |
| Carboxypeptidase A (CPA) | Bovine pancreas, Microorganisms (Lysobacter sp.) | Hydrolysis of the amide bond | Zinc-dependent metalloprotease; degrades OTA to OTα and L-β-phenylalanine. | nih.govnih.govtandfonline.comnih.gov |
| OTA hydrolase (e.g., ADH3) | Stenotrophomonas acidaminiphila | Hydrolysis of the amide bond | Superefficient amidohydrolase; high catalytic efficiency and temperature adaptability. | asm.orgnih.govasm.org |
| Crude lipase | Aspergillus niger | Hydrolysis of the amide bond | Can substantially hydrolyze OTA to OTα and phenylalanine. | frontiersin.orgresearchgate.net |
This table is interactive and can be sorted by column.
Advanced Analytical Methodologies for Ochratoxin Detection and Quantification
Chromatographic Techniques for Ochratoxin Analysis
Chromatographic methods are widely used for separating and quantifying ochratoxins based on their differential partitioning between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV/Vis Detection
HPLC is a cornerstone technique for ochratoxin analysis, offering high sensitivity and selectivity, particularly when coupled with appropriate detectors. Ochratoxins, especially Ochratoxin A, exhibit native fluorescence, making fluorescence detection (FLD) a highly sensitive option. hodoodo.comwikipedia.orguni.luhpc-standards.comnih.govnih.gov UV/Vis detection can also be used, though it is generally less sensitive than FLD for Ochratoxin A. hodoodo.comwikipedia.org
HPLC-FLD methods typically involve extracting ochratoxins from the sample matrix, followed by clean-up steps, and then chromatographic separation on a reversed-phase column. The mobile phase usually consists of a mixture of water, an organic solvent (such as acetonitrile (B52724) or methanol), and an acidic modifier (like acetic acid or phosphoric acid) to optimize separation and fluorescence intensity. hodoodo.comwikipedia.orguni.luhpc-standards.comnih.govnih.gov The fluorescence of Ochratoxin A is typically monitored at excitation and emission wavelengths around 330 nm and 460 nm, respectively, in acidic conditions. hodoodo.comwikipedia.orguni.lu
Numerous applications of HPLC-FLD for ochratoxin analysis in diverse matrices like cereals, coffee, wine, and animal feed have been reported. hodoodo.comwikipedia.orguni.luhpc-standards.comnih.govnih.gov The sensitivity of HPLC-FLD allows for the detection of ochratoxin A at low microgram per kilogram (µg/kg) levels. hodoodo.comwikipedia.orguni.lu Method validation involves parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). hodoodo.comwikipedia.orguni.lunih.gov
High-Performance Thin-Layer Chromatography (HPTLC) Applications
HPTLC is a planar chromatographic technique that offers advantages such as simultaneous analysis of multiple samples, low solvent consumption, and ease of operation. hodoodo.comwikipedia.org HPTLC can be used for the separation and semi-quantitative or quantitative analysis of ochratoxins. hodoodo.comwikipedia.org
Following extraction and clean-up, samples are spotted onto an HPTLC plate coated with a stationary phase (commonly silica (B1680970) gel). Ochratoxins are separated using a suitable mobile phase system. Detection is often achieved by visualizing the fluorescent spots under UV light, particularly at 366 nm, due to the intrinsic fluorescence of ochratoxins. hodoodo.comwikipedia.org Densitometric scanning of the spots allows for quantification by comparing the peak areas or heights to calibration standards. hodoodo.comwikipedia.org
HPTLC is often employed as a screening method for ochratoxin contamination due to its cost-effectiveness and ability to handle multiple samples simultaneously. hodoodo.comwikipedia.org While generally less sensitive than HPLC-FLD, advancements in HPTLC plates and detection systems have improved its performance for ochratoxin analysis. hodoodo.comwikipedia.org
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Ultrasensitive Analysis
LC-MS/MS is a powerful and highly selective technique that provides both separation and structural confirmation, making it invaluable for complex matrices and low-level ochratoxin detection. wikipedia.orgnih.gov The coupling of liquid chromatography with tandem mass spectrometry offers enhanced sensitivity, specificity, and throughput compared to single-stage MS or conventional detectors. wikipedia.orgnih.gov
LC-MS/MS methods for ochratoxins typically involve electrospray ionization (ESI) in negative ion mode, as ochratoxins are weak acids. wikipedia.orgnih.gov Multiple Reaction Monitoring (MRM) is commonly used for quantification, where specific precursor-product ion transitions for each ochratoxin are monitored. This provides high selectivity and minimizes interference from matrix components. wikipedia.orgnih.gov
LC-MS/MS is particularly useful for the simultaneous determination of multiple ochratoxins (e.g., Ochratoxin A, B, and C) and their metabolites in various food, feed, and biological samples. wikipedia.orgnih.gov The sensitivity of LC-MS/MS allows for the detection of ochratoxins at very low levels, often in the nanogram per kilogram (ng/kg) range, which is crucial for regulatory compliance and risk assessment. wikipedia.orgnih.gov The technique also provides structural information through fragmentation patterns, aiding in positive identification. wikipedia.orgnih.gov
Molecular Biology Approaches for Ochratoxin-Producing Fungi Detection
Molecular biology techniques, particularly PCR-based methods, offer sensitive and specific ways to identify and quantify mycotoxigenic fungi. These methods target specific genes involved in the ochratoxin biosynthesis pathway or genes specific to the fungal species.
Polymerase Chain Reaction (PCR) and Quantitative Real-Time PCR (qPCR) for Fungal Gene Monitoring
PCR and qPCR are widely used for the detection and quantification of ochratoxin-producing fungi. These methods amplify specific DNA sequences, allowing for the identification of fungal species and potentially their toxigenic potential. qPCR, also known as real-time PCR, allows for the quantification of fungal DNA, providing an estimate of the fungal load in a sample.
Studies have utilized qPCR to quantify Aspergillus carbonarius, a key ochratoxin-producing species, in coffee products by targeting the polyketide synthase (pks) gene involved in OTA synthesis. thaiscience.info This gene amplification allows for the detection of even low concentrations of fungal DNA. thaiscience.info The sensitivity and accuracy of qPCR make it a useful tool for the early detection and quantification of ochratoxin-producing fungi in various food matrices. thaiscience.infonih.gov
PCR methods have also been developed to differentiate between toxigenic and non-toxigenic strains of fungi like Aspergillus westerdijkiae by targeting specific genes such as otaR, a regulatory gene involved in OTA production. nih.gov The presence or absence of this gene, or variations in its sequence, can indicate the potential of a fungal strain to produce ochratoxins. nih.gov
While PCR-based methods are powerful, challenges exist, such as the need for efficient DNA extraction from fungal cell walls and the potential for false negatives if DNA recovery is poor. researchgate.net Nevertheless, these techniques are valuable for evaluating the microbiological risk associated with food and feed commodities. researchgate.net
Emerging Technologies in Ochratoxin Sensing
Beyond traditional chromatographic methods, several emerging technologies are being explored for rapid, on-site, and high-throughput ochratoxin detection.
Biosensor Development for Rapid and On-Site Ochratoxin Detection
Biosensors are analytical devices that combine a biological recognition element (such as antibodies or aptamers) with a transducer to produce a signal proportional to the analyte concentration. mdpi.com Biosensors offer the potential for rapid, sensitive, and on-site detection of ochratoxins, reducing the need for complex laboratory procedures. mdpi.comnih.govnih.gov
Various types of biosensors have been developed for ochratoxin A detection, employing different recognition elements and detection principles, including optical and electrochemical methods. mdpi.comnih.govnih.gov For instance, optical biosensors utilizing enzyme-mediated click reactions and nanoparticles have shown high sensitivity for OTA detection in grains. acs.org Aptamer-based biosensors (aptasensors), which use nucleic acid ligands as recognition elements, are also gaining attention for their potential in ochratoxin detection, offering advantages such as simple synthesis and high stability. mdpi.com Colorimetric aptasensors, for example, enable equipment-free testing for on-site detection. mdpi.com
Despite advancements, challenges remain in biosensor development, including ensuring antibody bioactivity and minimizing cross-reactivity with other compounds in complex food matrices. nih.gov
Spectroscopic Methods (e.g., Infrared Spectroscopy, Fluorescence Polarization)
Spectroscopic techniques offer non-destructive or minimally destructive approaches for ochratoxin analysis.
Infrared (IR) spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy with techniques like Attenuated Total Reflectance (ATR), has shown potential for the detection and quantification of ochratoxin A in various matrices, including fungal isolates and dried vine fruit. researchgate.nettandfonline.comijpcbs.comnih.gov FT-IR can identify the spectral characteristics of contaminated samples, and models incorporating transmittance and reflectance data have shown good results for detection and quantification. researchgate.netijpcbs.com While facing challenges with heterogeneous matrices, IR spectroscopy is considered a reliable and simple technique for screening. tandfonline.commdpi.com
Fluorescence Polarization (FP) immunoassay is a homogeneous immunoassay technique used for rapid screening and quantitative determination of ochratoxin A in various food products like rye, wheat, and red wine. mdpi.comresearchgate.netnih.govoup.comnih.gov This method is based on the change in polarization of a fluorescently labeled tracer when it binds to a specific antibody, with competition from unlabeled analyte in the sample. mdpi.comoup.com FPIA offers advantages in terms of speed and simplicity, making it suitable for high-throughput screening. mdpi.comresearchgate.netnih.govoup.com Detection limits in the microgram per kilogram range have been achieved using FPIA for OTA in cereals. mdpi.comresearchgate.net
Electronic Nose Technology for Volatile Compound Profiling Related to Fungal Activity
Electronic nose (E-nose) technology mimics the mammalian olfactory system to detect and differentiate volatile organic compounds (VOCs) produced by microorganisms. mdpi.comfrontiersin.orgnih.gov Since fungal growth, including that of mycotoxigenic species, is often associated with the production of characteristic VOCs, E-noses can potentially be used for the early detection of fungal contamination and spoilage, which may indicate the presence of ochratoxins. mdpi.comnih.govuliege.be
E-noses have shown the ability to discriminate between different mold strains based on their volatile profiles. frontiersin.org Studies have explored the use of E-noses to detect fungal contamination in grains and differentiate between contaminated and non-contaminated samples. nih.govuliege.be While E-nose technology is still developing for direct mycotoxin quantification due to the non-volatile nature of mycotoxins, it holds promise as a rapid, non-destructive screening tool for identifying samples at risk of fungal spoilage and potential ochratoxin contamination. mdpi.comuliege.be
Considerations in Sampling and Sample Preparation for Ochratoxin Analysis
Accurate ochratoxin analysis heavily relies on appropriate sampling and sample preparation procedures. Mycotoxin distribution in commodities is often heterogeneous, making representative sampling crucial. researchgate.net
Sample preparation typically involves steps such as extraction of the mycotoxin from the food matrix using suitable solvents, followed by clean-up to remove interfering substances. researchgate.nettandfonline.com Common extraction solvents for ochratoxins in coffee, for instance, include methanol (B129727) and acetonitrile/water mixtures. mdpi.comresearchgate.netresearchgate.net
Clean-up procedures are essential to improve the selectivity and sensitivity of analytical methods. Immunoaffinity columns (IACs), which utilize antibodies specific to ochratoxins, are widely used for efficient clean-up, overcoming matrix interferences and allowing for lower detection limits. researchgate.nettandfonline.comshim-pol.pl Other techniques like solid-phase extraction (SPE) are also employed. mdpi.comtandfonline.com
Design of Representative Sampling Plans
Designing representative sampling plans is a fundamental step in mycotoxin analysis, crucial for ensuring that the analytical result accurately reflects the concentration in the entire lot. Mycotoxin contamination in commodities is often heterogeneous, meaning the toxin may be concentrated in specific areas or kernels within a batch medkoo.comnih.gov. Therefore, a small analytical sample must be representative of a much larger lot.
Sampling plans for mycotoxins typically involve collecting a certain number of incremental samples from different points within a lot, which are then combined to form an aggregate sample nih.gov. This aggregate sample is subsequently ground and mixed thoroughly to homogenize the mycotoxin distribution before a smaller test portion is taken for analysis nih.gov. The weight of the bulk sample and the number of incremental samples depend on factors such as the size of the lot, the type of commodity, and the expected distribution of the mycotoxin nih.govnih.gov. For instance, recommended sample weights can vary significantly depending on the kernel size of the commodity, with larger weights suggested for products like groundnuts compared to rice nih.gov.
Optimization of Extraction Solvents for Diverse Food Matrices
The efficient extraction of Ochratoxin TC from a sample matrix is a critical step that directly impacts the accuracy and sensitivity of the analysis. The choice of extraction solvent is paramount and depends heavily on the chemical properties of the analyte and the nature of the food matrix. Ochratoxins, including Ochratoxin A and its derivatives like Ochratoxin C and related analogs, are typically soluble in organic solvents.
Commonly used organic solvents for Ochratoxin extraction include methanol, acetonitrile, and acetone, often mixed with water or an acidic buffer to enhance efficiency. The addition of water or a buffer can improve the extraction of mycotoxins with varying polarities and help in disrupting interactions between the mycotoxin and the matrix components. Research has shown that the optimal solvent or solvent mixture can vary depending on the specific matrix. For example, an 80:20 methanol/water mixture was found to be effective for extracting Ochratoxin A from black pepper, while methanol alone was more efficient for spiked rice samples.
Optimization studies are often conducted to determine the most suitable solvent system for a particular analyte and matrix combination. Factors such as solvent volume-to-sample size ratio and extraction time are also critical parameters that require optimization to achieve maximum recovery and minimize matrix interference.
Table 1 illustrates the recovery rates of Ochratoxin A using different extraction solvent systems in various food matrices, highlighting the matrix-dependent nature of extraction efficiency.
| Matrix | Solvent System | Recovery (%) | Reference |
| Black Pepper | Methanol/Water (80:20) | 95.2 ± 3.2 | |
| Spiked Rice | Methanol | More efficient than 70:30 methanol/water | |
| Maize Bread | PBS/Methanol (50:50) | 102 | |
| Sultana Raisins | Chloroform | Better than CCl4, CH2Cl2, ethyl acetate (B1210297) | |
| Coffee/Tea/Soil | Acetonitrile (2 mL for 0.25g sample) | Optimized for maximum extraction |
Note: Data primarily reflects studies on Ochratoxin A, as it is the most widely studied Ochratoxin. Optimization would be required for this compound.
Challenges in Sample Purification for Complex Matrices
Following extraction, sample purification, also known as clean-up, is often necessary, especially for complex matrices, to remove interfering substances that can affect the accuracy, sensitivity, and specificity of the analytical method medkoo.com. Food and feed samples contain a wide array of components such as lipids, proteins, pigments, and carbohydrates that can co-extract with the target analyte medkoo.com. These matrix effects can suppress or enhance the signal of the analyte during instrumental analysis, leading to inaccurate results.
Several techniques are employed for sample purification in Ochratoxin analysis. Liquid-liquid extraction (LLE) is a traditional method, but it can be labor-intensive and may not provide sufficient clean-up for complex samples. Solid-phase extraction (SPE) is widely used and offers better selectivity by using solid sorbents to retain the analyte while unwanted matrix components are washed away. Immunoaffinity columns (IACs) are considered highly effective for Ochratoxin clean-up due to their high specificity. These columns utilize antibodies that selectively bind to Ochratoxins, allowing for a high degree of purification. IACs are widely used prior to chromatographic analysis, such as HPLC.
Despite the available techniques, challenges remain in sample purification, particularly with matrices containing high levels of interfering compounds medkoo.com. The complexity of the matrix dictates the required level of clean-up; for highly complex samples like spices or animal feed, a simple extraction may not be sufficient, necessitating more rigorous purification steps like using immunoaffinity columns medkoo.com. Ongoing research focuses on developing more efficient and rapid clean-up methods, including the use of novel sorbent materials and automated systems, to address the challenges posed by diverse and complex food matrices.
Research on Ochratoxin Mitigation and Control Strategies
Pre-Harvest and Post-Harvest Contamination Prevention
Preventing ochratoxin contamination begins in the field and continues through storage. The growth of ochratoxin-producing fungi, such as Penicillium verrucosum and Aspergillus species (including A. ochraceus and A. carbonarius), is heavily influenced by environmental conditions, particularly temperature and moisture content. food.gov.ukcfs.gov.hkijat-aatsea.comtandfonline.com
Application of Good Agricultural Practices and Agronomic Interventions
Good Agricultural Practices (GAPs) form the primary defense line against mycotoxin contamination in crops. cfs.gov.hkmdpi.comresearchgate.net These practices aim to create an environment less favorable for fungal proliferation. Key agronomic interventions include selecting resistant crop varieties, proper soil tillage, crop rotation, managing irrigation, controlling insects and weeds, and timely harvesting. mdpi.comresearchgate.netcore.ac.uk Avoiding stress on plants, such as drought or insect damage, can also help reduce fungal infection. researchgate.netcore.ac.uk For instance, in wheat, factors like frost damage and excessive rainfall pre-harvest can affect ochratoxin levels in harvested grains. cfs.gov.hk
Optimization of Storage Conditions and Environmental Control
Mycotoxin contamination, particularly by OTA, often occurs during storage due to improper handling and inadequate conditions. europa.eu Good Storage Practice is crucial, especially for cereals, as OTA is primarily produced in storage in cooler, temperate regions by Penicillium verrucosum. food.gov.ukcfs.gov.hk Maintaining low grain temperature and moisture content are critical factors. food.gov.ukgrainscanada.gc.ca Rapid drying of grain to below 18% moisture content, and ideally below 15% for long-term storage, is essential to minimize the risk of OTA production. food.gov.uk Proper cooling of grain after hot-air drying and continued cooling in winter months are also recommended. food.gov.uk Good store hygiene and maintenance, including cleaning of stores and equipment, reduce the amount of Penicillium verrucosum that can transfer to newly stored grain. food.gov.uk Using dry containers and ensuring dry conditions during transport and storage are also vital. cfs.gov.hk Controlled atmospheres with high CO2 concentrations (>50%) have shown effectiveness in preventing OTA accumulation in damp cereals by inhibiting germ tube length of the producing fungi. tandfonline.com
Physical Decontamination Methods
Physical methods for ochratoxin decontamination involve either removing contaminated particles or attempting to degrade the toxin. preprints.orgpreprints.org
Advanced Cleaning and Sorting Techniques (e.g., Microfluidization)
Simple mechanical techniques like sorting, cleaning, and milling can significantly reduce OTA levels by removing contaminated fractions. mdpi.com Contaminated parts, such as damaged or discolored grains, often contain higher mycotoxin concentrations. allaboutfeed.net Advanced cleaning methods, including microfluidization, have been investigated to improve the extraction of contaminants from harvested grains, enhancing the efficiency of processes like husking, peeling, and dust removal. mdpi.com Microfluidization, utilizing high-pressure fluid dynamics, aims for more comprehensive removal of contaminants. mdpi.com Research suggests that microfluidization of lemongrass essential oil, for example, enhanced its antifungal properties and reduced ochratoxin A content in simulated fungal growth media by 74.57%. researchgate.net Optical sorting is also a very effective means to significantly reduce mycotoxin levels in grains. buhlergroup.com Cleaning coffee beans by density segregation and air suction has been shown to reduce OTA levels. nih.gov
Thermal Processing Effects on Ochratoxin Stability
Ochratoxin A is generally considered stable and resistant to many food processing methods, including cooking and baking. cfs.gov.hkpreprints.orgnih.govuidaho.edu However, its stability is influenced by temperature, processing time, moisture content, and pH. nih.govuidaho.eduuidaho.edu While OTA can withstand temperatures up to 180°C and higher to some extent, its activity tends to diminish at elevated temperatures. mdpi.com Efficient decontamination often requires temperatures above 150°C, which can unfortunately negatively affect food quality. preprints.orgpreprints.org
Studies have investigated OTA reduction under various thermal conditions:
Heating at 100°C for 160 minutes or 150°C for 32 minutes degraded only about 20% of OTA. mdpi.com
Greater than 90% reduction was achieved after 60 minutes of heating at 200°C in aqueous buffer solutions at pH 7 and 10, while only 60% was lost at pH 4. nih.govuidaho.eduuidaho.edu
Under alkaline conditions (pH 10) at 100°C for 60 minutes, approximately 50% of OTA was lost, whereas significant reductions were not observed under neutral or acidic conditions at 100°C for the same duration. nih.gov
Roasting processes, such as in coffee and cocoa, can lead to OTA reduction. Roasting cocoa beans, shells, and nibs at 200°C for 25 minutes resulted in OTA decreases of 36%, 24%, and 41%, respectively. mdpi.com Roasting oat grains at 120°C and 180°C for 30 to 60 minutes showed OTA reductions ranging from 1.9% to 17.7%. mdpi.com
Baking meat sausages at higher temperatures (190-220°C) for 60 minutes showed significant OTA reductions (70.4% to 80.7%) compared to cooking or frying. mdpi.com
The reduction of OTA at high temperatures can involve the formation of degradation products, such as 2′R-OTA, which has been detected in foods subjected to high manufacturing temperatures like coffee and cocoa. mdpi.com
Application of Cold Plasma Treatment for Decontamination
Cold plasma is an emerging non-thermal technology explored for mycotoxin decontamination. preprints.orgpreprints.orgnih.govmdpi.comfrontiersin.orgsemanticscholar.org It involves an ionized gas containing reactive species that can interact with food. mdpi.com Cold plasma treatment has shown potential for degrading and reducing mycotoxin production. nih.govmdpi.comfrontiersin.org Studies have demonstrated its effectiveness in inhibiting toxigenic fungi and reducing OTA content in contaminated samples like coffee. nih.govmdpi.com For example, treating OTA-contaminated coffee samples with cold plasma resulted in a 50% reduction of OTA content after 30 minutes of treatment, while completely inhibiting toxin-producing fungi after 6 minutes. nih.govmdpi.com The technology works by generating reactive substances that can destroy the structure of OTA. nih.gov Cold plasma offers advantages such as being rapid, non-thermal, and chemical-free, although its application requires special equipment. nih.govnih.gov
Gamma Ray Irradiation for Ochratoxin Reduction
Gamma irradiation has been explored as a physical method to reduce ochratoxin levels in contaminated products. Studies have investigated the effectiveness of different gamma irradiation doses on ochratoxin reduction in various matrices. For instance, research on commercial animal feed showed that gamma rays, even at a dose of 15 kGy, were not effective in the complete destruction of ochratoxin A. nih.gov The maximum reduction observed for ochratoxin A at 15 kGy was approximately 23.9%. nih.gov Similarly, a study on artificially contaminated almond samples using gamma irradiation dosages ranging from 0 to 15 kGy found a maximum ochratoxin A reduction of 23.90% at 15 kGy. ccsenet.org These results indicate that while gamma irradiation can lead to a reduction in ochratoxin A levels, complete elimination may not be achieved, and the effectiveness can be influenced by the specific matrix. nih.govccsenet.orgnih.gov Another study on black pepper using gamma ray doses up to 60 kGy found a maximum reduction of 52% for OTA. researchgate.net The effectiveness of gamma irradiation can be influenced by factors such as the dose, the type of commodity, and its moisture content. researchgate.net
Chemical Detoxification Approaches
Chemical methods for ochratoxin detoxification primarily involve altering the structure of the toxin to reduce its toxicity. These approaches often target the lactone ring or the amide bond of the ochratoxin molecule. nih.gov
Alkaline Hydrolysis and Ammonization Treatments
Alkaline hydrolysis is a chemical method that utilizes strong alkaline conditions to hydrolyze the amide bond of Ochratoxin A, leading to the formation of the less toxic ochratoxin alpha (OTα) and phenylalanine. nih.govtandfonline.com This process is considered reversible. nih.gov Heating with NaOH (0.1 N) has been shown to result in the decomposition and detoxification of ochratoxin A, with the formation of decomposed compounds including L-phenylalanine. tandfonline.comnih.govjst.go.jp This indicates that hydrolysis is one of the decomposition reactions induced by alkali at high temperatures. tandfonline.comjst.go.jp Research as early as 1981 identified ammoniation as a common method for Ochratoxin A detoxification. nih.gov This method has demonstrated detoxification effects on various contaminated crops, such as corn and wheat, without leading to the production and accumulation of toxic decomposition products. nih.gov For example, ammoniating wheat under high pressure (60 psi) and normal temperature can reduce mycotoxin concentration by 79%. nih.gov Treating contaminated cocoa shells with a 2% potassium carbonate solution at 90 °C for 10 minutes has been shown to reduce Ochratoxin A by 83%. nih.gov However, the practical application of alkaline hydrolysis can be limited by potential negative impacts on the sensory and nutritional characteristics of the treated materials. mdpi.com Similarly, ammonization is no longer widely recommended due to adverse effects on sensory perceptions and nutritional value. mdpi.com
Application of Oxidizing Agents (e.g., Ozonation)
Oxidizing agents are employed to degrade ochratoxins. Among these, ozone (O₃) has gained attention as a strong oxidant that can degrade Ochratoxin A without producing harmful residues. nih.govresearchgate.net Ozone treatment has been found effective in eliminating Ochratoxin A in various products, including hazelnuts and other plants. mdpi.comlsmu.lt The effectiveness of ozonation depends on factors such as exposure time, ozone concentration, temperature, moisture content, and relative humidity. researchgate.netlsmu.lt Studies have shown that ozone can rapidly degrade Ochratoxin A. nih.gov For instance, in a study using aqueous solutions, Ochratoxin A was degraded within 15 seconds of treatment with 2%, 10%, or 20% ozone, with no detectable by-products by HPLC. nih.gov Ozonation at a concentration of 2.5 ppm for 60 minutes resulted in 100% reduction of Ochratoxin A in hazelnuts and peanuts in shell. lsmu.lt The antifungal mechanism of ozone involves damaging fungal membranes and disrupting cellular processes. mdpi.com
Acid Treatments (e.g., Formic Acid, Lactic Acid)
Acid treatments, including inorganic acids like formic acid and organic acids such as lactic acid, have been used in the detoxification of Ochratoxin A in food and feed. nih.gov Treating contaminated corn seeds with formic acid at concentrations of 0.25-1% for 3-24 hours has been shown to cause degradation of the mycotoxin. biorxiv.org Lactic acid bacteria produce organic acids, including lactic acid and formic acid, which contribute to their antifungal activity. jmbfs.orgscielo.brnih.gov While acidic conditions (e.g., 0.1 N HCl) can lead to the decomposition of ochratoxin A, studies have indicated that cytotoxicity may not be reduced in this assay system. tandfonline.comnih.govjst.go.jp However, the application of organic acids produced by lactic acid bacteria is relevant in the context of biological detoxification. jmbfs.orgscielo.br
Biological Detoxification and Bioremediation
Biological detoxification methods, considered more promising due to their potential for better safety, flavor, nutritional quality, and cost-effectiveness compared to physical and chemical methods, involve the use of microorganisms or their enzymes to degrade or adsorb ochratoxins. frontiersin.orgnih.gov
Microbial Adsorption and Biodegradation by Bacteria, Yeasts, and Filamentous Fungi
Numerous microorganisms, including bacteria, yeasts, and filamentous fungi, have been identified as capable of degrading and/or adsorbing Ochratoxin A. frontiersin.orgnih.govnih.gov
Microbial Adsorption: Microorganisms can remove ochratoxins through adsorption, where the toxin binds to the microbial cell wall. frontiersin.orgnih.gov The cell wall components, such as glucogalactan exopolysaccharide, β-(1,3 and 1,6)-D-glucans, mannoproteins, and mannans, are considered important factors influencing the ochratoxin adsorption capacity of microorganisms. frontiersin.orgnih.gov Studies have shown that both viable and dead microbial cells can bind mycotoxins. researchgate.net The binding efficiency can depend on the specific strain, mycotoxin concentration, and environmental conditions like pH. researchgate.net For example, inactivated Lactobacillus brevis, Lactobacillus plantarum, and Lactobacillus sanfranciscensis have shown good Ochratoxin A removal efficiency in medium, with the mechanism involving adsorption to the cell wall through hydrophobic and acid-base interactions. nih.gov Certain natural materials, including agricultural by-products and clay-based materials, can also be used for ochratoxin removal through adsorption. nih.govmdpi.com
Microbial Biodegradation: Biodegradation involves the metabolic breakdown of ochratoxins by microorganisms. The most significant mechanism of Ochratoxin A biodegradation is the hydrolysis of the amide bond that links L-β-phenylalanine to the isocoumarin (B1212949) moiety, resulting in the formation of ochratoxin alpha (OTα) and L-β-phenylalanine. frontiersin.orgnih.govnih.govresearchgate.net OTα is considered significantly less toxic or non-toxic compared to Ochratoxin A. frontiersin.orgnih.govresearchgate.net Another hypothetical pathway involves the hydrolysis of the lactone ring, leading to an opened lactone form of Ochratoxin A, which may have similar or reduced toxicity depending on the organism. nih.govresearchgate.net
Various microbial species have demonstrated the ability to biodegrade Ochratoxin A. frontiersin.orgresearchgate.netnih.gov
Bacteria: Several bacterial species have been reported to degrade Ochratoxin A. nih.gov For instance, Phenylobacterium immobile has been shown to degrade Ochratoxin A in a culture medium. nih.gov Lactic acid bacteria (LAB) are also being studied for their ability to remove mycotoxins, with some studies suggesting metabolic degradation by hydrolysis of the amide bond or lactone ring as a mechanism. researchgate.net
Yeasts: Yeasts are known to degrade Ochratoxin A. cabidigitallibrary.org Species like Phaffia rhodozyma have demonstrated high degradation rates, exceeding 90%. cabidigitallibrary.org Aureobasidium pullulans and Botrytis cinerea have also shown the ability to degrade Ochratoxin A. cabidigitallibrary.org
Filamentous Fungi: Certain filamentous fungi, particularly species of Aspergillus and Penicillium, are known producers of ochratoxins, but some strains within these genera, as well as other filamentous fungi, can also biodegrade the toxin. researchgate.netnih.govcabidigitallibrary.org Atoxigenic strains of Aspergillus niger have shown the ability to degrade Ochratoxin A effectively, converting it to OTα and further to unknown compounds. frontiersin.orgresearchgate.net Other Aspergillus species, such as A. fumigatus and A. japonicus, have also been reported to degrade Ochratoxin A. researchgate.netnih.gov
The ability of microorganisms to degrade or adsorb ochratoxins varies depending on the specific strain and environmental conditions. frontiersin.orgresearchgate.net
Application of Probiotic Strains for Ochratoxin Reduction in Feed
Biological detoxification using microorganisms is a recognized strategy for managing mycotoxins in food and feed. researchgate.net Probiotic preparations containing bacterial strains and yeasts have shown promise in reducing ochratoxin A (OTA) levels in feed. aaem.pl Studies have investigated the influence of spontaneous fermentation and the use of probiotic bacteria and yeast on OTA concentration in feed mixtures. researchgate.netnih.gov
Research using a probiotic preparation containing Lactobacillus paracasei, Lactobacillus brevis, Lactobacillus plantarum, and Saccharomyces cerevisiae yeasts demonstrated a reduction in OTA added to chicken feed. researchgate.netaaem.plnih.gov After 6 hours of fermentation with the probiotic, the amount of OTA in feed with an initial low concentration (1 mg/kg) decreased by 73%. researchgate.netaaem.plnih.gov In feed with a higher initial concentration (5 mg/kg), the decrease in OTA was approximately 55% after 6 hours. researchgate.netaaem.plnih.gov This reduction tendency was sustained over subsequent incubation hours (12 and 24 hours). researchgate.netaaem.plnih.gov The application of these probiotic cultures also led to a reduction in aerobic spore-forming bacteria. researchgate.netaaem.plnih.gov
Another study investigated the ability of Lactobacillus acidophilus and Lactobacillus delbrueckii subsp. bulgaricus strains to remove OTA from different media, including a liquid animal feed model. mdpi.com In phosphate-buffered saline (PBS), viable cells of L. acidophilus and L. delbrueckii subsp. bulgaricus showed OTA reductions lower than 15%. mdpi.com In MRS medium, OTA reductions were also small (≤15%). mdpi.com Heat-inactivated cells generally resulted in significantly lower mycotoxin reductions compared to viable cells. mdpi.com An adsorption mechanism has been suggested to explain the reduction of OTA by these strains. mdpi.com
Data Table: Reduction of Ochratoxin A in Chicken Feed by Probiotic Fermentation researchgate.netaaem.plnih.gov
| Initial OTA Concentration (mg/kg) | Reduction after 6 hours (%) | Reduction after 12 hours (%) | Reduction after 24 hours (%) |
| 1 | 73 | Sustained | Sustained |
| 5 | 55 | Sustained | Sustained |
Enzymatic Biotransformation Systems for Targeted Ochratoxin Detoxification
Enzymatic detoxification is considered a promising method for mycotoxin decontamination due to its high specificity, production of harmless products, and operation under mild, environmentally friendly conditions. mdpi.comnih.gov The main pathway for ochratoxin A (OTA) biodegradation involves the hydrolysis of the amide bond, resulting in the less toxic ochratoxin alpha (OTα) and phenylalanine. mdpi.comfrontiersin.orgresearchgate.net
Carboxypeptidases are key enzymes involved in the cleavage (hydrolysis) of OTA amide bonds. frontiersin.org Carboxypeptidase A (CPA) was one of the first enzymes identified to degrade OTA. frontiersin.org Studies have shown that CPA from different sources (animal, vegetable, and microbial) can degrade OTA, with microbial sources showing promising results. frontiersin.org For instance, a crude enzyme isolated from Aspergillus niger was reported to degrade a high percentage of OTA. frontiersin.org Compared to commercially purified enzymes like Protease A and Pancreatin, the crude enzyme from A. niger showed significantly higher OTA hydrolytic activity. frontiersin.org
Other enzymes, such as ochratoxinase (OTase) from Aspergillus niger and N-acyl-L-amino acid amidohydrolase (AfOTase) from A. faecalis, have also been identified as efficient in hydrolyzing OTA to OTα. frontiersin.org Recombinant AfOTase has been shown to efficiently degrade OTA. frontiersin.org While the catalytic mechanism and crystal structure of CPA are well-established, the poor thermal stability of native CPA can limit its application. frontiersin.org Genetic engineering approaches have been explored to produce more stable and efficient catalytic CPAs. frontiersin.org
Genetic Engineering Approaches for Enhanced Microbial Biodegradation
Genetic engineering plays a significant role in enhancing the microbial biodegradation of mycotoxins, including ochratoxins. This involves cloning and expressing genes responsible for mycotoxin degradation in engineered microorganisms. mdpi.comnih.gov The aim is to develop strains with improved degradation efficiency and stability.
Research has focused on identifying and utilizing genes encoding enzymes with high ochratoxin-detoxifying activity. For example, the genes for enzymes like ochratoxinase and N-acyl-L-amino acid amidohydrolase, known for their ability to hydrolyze the amide bond in OTA, are targets for genetic manipulation. frontiersin.org Expressing these genes in suitable host microorganisms can lead to the development of robust biocontrol agents or enzyme preparations for ochratoxin detoxification in contaminated feed and food commodities. mdpi.comnih.gov
Genetic engineering can also be used to improve the expression levels and catalytic efficiency of existing ochratoxin-degrading enzymes. researchgate.net Furthermore, it can facilitate the development of microorganisms capable of degrading ochratoxins under a wider range of environmental conditions relevant to feed and food storage. The application of genetic engineering, with an emphasis on newly identified degradative enzymes, holds potential for enhanced ochratoxin removal. researchgate.netmdpi.com
Interactions of Ochratoxins with Other Mycotoxins in Agricultural and Biological Systems
Co-occurrence Patterns of Ochratoxins with Other Mycotoxins (e.g., Aflatoxins, Fumonisins, Trichothecenes, Zearalenone, Patulin)
Ochratoxins frequently co-occur with other mycotoxins in a variety of agricultural products, including cereals, grains, coffee, dried fruits, and animal feed. researchgate.netadm.comnih.govnih.gov The specific co-occurrence patterns depend on factors such as climate, geographical location, agricultural practices, and storage conditions, which influence the growth of different mycotoxigenic fungi.
Surveys have detected OTA in conjunction with Aflatoxins (AF), Fumonisins (FB), Trichothecenes (e.g., Deoxynivalenol (DON), T-2 toxin), Zearalenone (ZEN), and Patulin (PAT). researchgate.netnih.govucuenca.edu.ec For instance, studies have reported the co-occurrence of aflatoxins and fumonisins, as well as other Fusarium toxins, in maize. ucuenca.edu.ec OTA has been detected in most surveys, sometimes in concentrations exceeding regulatory limits, and often in mixtures with AF and Fusarium toxins. nih.gov Meat products can also be significant sources of OTA and Penicillium toxins such as Patulin. nih.gov
The simultaneous presence of multiple mycotoxins in feed ingredients is frequent, with up to 70% of analyzed samples containing more than one mycotoxin. adm.com This highlights the importance of studying combined toxic effects rather than focusing solely on individual mycotoxin contamination.
Research on Mycotoxin Interaction Types
Research into the combined toxicity of mycotoxins aims to determine whether the resulting effect is equal to (additive), greater than (synergistic), or less than (antagonistic) the sum of the effects of the individual mycotoxins. researchgate.netadm.com Various in vitro and in vivo models have been employed to investigate these interactions, utilizing endpoints such as cytotoxicity, immune function, genotoxicity, and specific organ damage. researchgate.netnih.gov
Mathematical and statistical models, such as the concentration addition (CA) and independent addition (IA) models, are often used to analyze data from combined toxicity studies and classify interactions. nih.gov However, the type of interaction observed can be influenced by the specific mycotoxins involved, their concentrations, the ratio of the toxins in the mixture, the duration of exposure, the experimental model used, and the biological endpoint evaluated. nih.govmdpi.com
Additive Effects in Multi-Mycotoxin Exposure
Additive effects occur when the combined toxicity of a mycotoxin mixture is approximately equal to the sum of the toxicities of the individual components. This is a common outcome observed in multi-mycotoxin exposures, particularly at lower concentrations. researchgate.netadm.comnih.govnih.govmdpi.com
Studies investigating binary combinations of mycotoxins, including Ochratoxins with others, have frequently reported additive effects on various endpoints. For example, binary combinations of OTA, Fumonisin B1 (FB1), and Aflatoxin B1 (AFB1) showed additive effects in human intestinal cells, Madin Darby bovine kidney cells, and murine macrophage cells. mdpi.com Exposure to equi-effective mixtures of OTA and Zearalenone (ZEA) showed additive effects on cell viability in human hepatoma cells (HepG2) and murine ovarian granular cells (KK-1) when analyzed with different nonlinear regression models. nih.gov Additive interactions have also been observed between subtoxic spore extracts from grain mill aeromycota (which can produce mycotoxins) in combination with OTA on human lung adenocarcinoma cells, resulting in significant DNA damage and cell death. mdpi.com
Additive effects imply that the risk associated with exposure to a mixture of mycotoxins can be estimated by summing the risks posed by each mycotoxin individually.
Synergistic Interactions and Their Toxicological Implications
Synergistic interactions occur when the combined effect of a mycotoxin mixture is greater than the sum of the effects of the individual mycotoxins. researchgate.netadm.com Synergism is of particular concern as it can lead to more severe toxicological outcomes than anticipated based on individual exposures, even when the mycotoxins are present at concentrations that would be considered safe individually. researchgate.net
Research has documented synergistic interactions between Ochratoxins and other mycotoxins in various biological systems. For instance, tertiary combinations of OTA, FB1, and AFB1 resulted in synergistic effects in certain cell lines. mdpi.com More sensitive analytical methods have also revealed synergistic interactions in binary mixtures of OTA and FB1. mdpi.com
Synergistic toxicity has been observed between OTA and acrylamide (B121943) (AA), a processing-induced contaminant often found alongside mycotoxins in food. Combined treatment with OTA and AA significantly increased the expression levels of enzymes involved in phase I metabolism (CYP1A1 and CYP1A2) and apoptosis-related markers (Bax and caspase 3) in human kidney and liver cells, suggesting that synergistic effects may contribute to nephrotoxicity and hepatotoxicity. jst.go.jpjst.go.jpnih.gov
Another example of synergistic interaction is the combination of T-2 toxin and Ochratoxin A, which affects several production parameters in animals. In chickens, this combination induces a reduction in growth rate and protein levels and alters nutritional effectiveness. In pigs, it significantly reduces live weight gain and decreases the relative weight of the liver. bionte.com
Synergistic interactions highlight the limitations of assessing the risk of mycotoxin exposure based solely on the levels of individual toxins and underscore the need to consider the effects of co-occurrence.
Antagonistic Effects in Combined Mycotoxin Contamination
Antagonistic effects occur when the combined effect of a mycotoxin mixture is less than the sum of the effects of the individual mycotoxins. researchgate.netadm.com While less frequently reported than additive or synergistic effects in the context of Ochratoxin interactions, antagonistic interactions have been observed in some studies. nih.govnih.govmdpi.combionte.com
Antagonistic effects can be categorized into situations where two mycotoxins induce similar effects, but the combination results in a lower effect (Type 1), or where two mycotoxins induce different effects, and the combination results in an intermediate effect between the two individual ones (Type 2). adm.com
Some studies on the combined toxicity of OTA and AFB1 in rats have reported antagonistic genotoxic interactions. mdpi.com Additionally, differential effects, including a departure from additivity towards antagonism or synergism depending on concentrations, have been observed for OTA and ZEA mixtures concerning reactive oxygen species (ROS) generation in cell lines. nih.gov An antagonistic effect has also been reported for the combination of DON and Zearalenone on immune function in pigs and liver health and metabolism in mice. bionte.com
Antagonistic interactions suggest that the presence of one mycotoxin might, in some cases and under specific conditions, reduce the toxicity of another. However, the mechanisms underlying antagonistic effects are not always fully understood and can be complex.
Challenges and Future Directions in Ochratoxin Research
Elucidation of Remaining Unresolved Mechanisms of Ochratoxin Action
Despite decades of research, the precise molecular mechanisms underlying the diverse toxic effects of ochratoxins, particularly OTA, are not fully understood. nih.govresearchgate.net The toxin's mode of action is known to be complex, involving multiple interconnected pathways that contribute to its nephrotoxic, carcinogenic, neurotoxic, and immunotoxic properties. wikipedia.orgnih.govqascf.com Key areas of ongoing investigation include the inhibition of protein synthesis, disruption of cellular energy production (ATP synthesis), induction of oxidative stress, and the formation of DNA adducts. researchgate.netnih.gov
Future research must focus on a more integrated understanding of these pathways. For instance, how does the inhibition of phenylalanyl-tRNA synthetase, a primary target of OTA, cascade to affect other cellular processes like apoptosis and cell cycle regulation? nih.gov Furthermore, the role of OTA in inducing mitochondrial impairment and subsequent reactive oxygen species (ROS) production is a critical area requiring deeper exploration to connect oxidative stress with other toxic outcomes. mdpi.com Unraveling these intricate networks is essential for a complete toxicological profile and for identifying potential therapeutic targets to mitigate OTA's harmful effects.
Complexities in Differentiating Genotoxic and Cytotoxic Mechanisms
A significant challenge in ochratoxin research is distinguishing between its direct genotoxic effects (damage to DNA) and its cytotoxic effects (cellular damage leading to cell death), which can indirectly lead to genotoxicity. nih.gov OTA is classified as a Group 2B possible human carcinogen, largely based on evidence of renal carcinogenicity in animal studies. nih.govnih.gov This carcinogenicity is thought to arise from a combination of mechanisms.
Development of Integrated Detoxification Strategies for Multi-Contaminated Matrices
Food and feed are often contaminated with more than one mycotoxin, creating a complex challenge for detoxification. The development of integrated strategies that can simultaneously remove or neutralize multiple toxins, including ochratoxins, from complex food matrices is a critical area of research. nih.gov Current detoxification methods are broadly categorized as physical, chemical, and biological. preprints.orgpreprints.org
Physical methods include adsorption using agents like activated carbon, which can bind toxins in liquid matrices such as wine. nih.gov Heat treatments like roasting can also reduce OTA levels, for example in coffee beans, though OTA's high thermal stability can make this challenging. preprints.orgresearchgate.net
Chemical methods often involve using alkaline agents like ammonia (B1221849) to hydrolyze the OTA molecule into less toxic components. nih.gov
Biological methods are gaining significant interest as they offer high specificity and milder conditions. frontiersin.org These strategies involve using microorganisms (bacteria, yeast, fungi) or their enzymes to either adsorb or enzymatically degrade OTA into non-toxic products like Ochratoxin α (OTα). nih.govfrontiersin.org
The future lies in combining these approaches into a multi-hurdle strategy. For instance, a process might involve an initial physical separation of contaminated fractions, followed by treatment with a specific microbial culture capable of degrading multiple mycotoxins, and finally, polishing with an adsorbent to remove any remaining residues. Research is needed to identify synergistic combinations of methods and to validate their efficacy and safety in real-world food production systems without compromising the nutritional or sensory quality of the final product. nih.govfrontiersin.org
Advancements in Rapid, Sensitive, and Portable Ochratoxin Detection Technologies
Effective monitoring and control of ochratoxin contamination rely on the availability of accurate, rapid, and easy-to-use detection methods. nih.gov While traditional laboratory-based methods like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors are highly sensitive and reliable, they are also time-consuming, expensive, and require skilled operators. nih.govnih.govqub.ac.uk This limits their use for on-site screening at critical points in the food supply chain.
Consequently, there is a major push to develop advanced detection technologies that are rapid, sensitive, cost-effective, and portable. nih.govqub.ac.uk Significant progress has been made in several areas:
Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow devices (test strips) are widely used for rapid screening due to their simplicity and speed. nih.govmdpi.com
Biosensors: These devices combine a biological recognition element (e.g., antibodies, aptamers) with a physical transducer to generate a measurable signal. Electrochemical and optical biosensors have shown great promise, achieving very low detection limits. nih.govmdpi.com
Aptamer-based Assays: DNA aptamers, which are short, single-stranded nucleic acid sequences, can be engineered to bind OTA with high specificity and affinity, offering a stable and cost-effective alternative to antibodies in various detection platforms. mdpi.com
Nanomaterial Integration: The use of nanoparticles, such as gold nanoparticles or quantum dots, can significantly enhance the sensitivity and performance of biosensors and immunoassays. mdpi.com
Future research will focus on multiplexing, allowing for the simultaneous detection of multiple mycotoxins in a single test. qub.ac.uk The integration of these technologies with smartphone-based readers further enhances their portability and potential for widespread use in the field, empowering farmers, processors, and regulators to make real-time decisions about food safety. qub.ac.uk
Research on the Influence of Climate Change on Ochratoxin Contamination Patterns
Climate change is recognized as a major driver that will alter the geographical distribution and prevalence of mycotoxigenic fungi and, consequently, mycotoxin contamination in food crops. nih.govresearchgate.net Factors such as rising temperatures, shifting rainfall patterns, and increased frequency of extreme weather events like droughts and floods directly impact fungal growth, survival, and toxin production. nih.govmdpi.com
For ochratoxin-producing fungi, these changes could lead to:
Geographical Shifts: Fungal species traditionally confined to warmer regions may expand their habitat to temperate zones, introducing ochratoxin risks to new areas. nih.govresearchgate.net For example, Aspergillus carbonarius, a primary OTA producer in grapes, thrives in warmer climates, and rising global temperatures may increase its prevalence in European vineyards. researchgate.net
Increased Toxin Production: Environmental stressors on crops, such as drought, can make them more susceptible to fungal infection and may trigger higher mycotoxin production by the fungi. researchgate.netmdpi.com
Changes in Fungal Ecology: Climate change can alter the competitive balance between different fungal species on crops, potentially favoring the growth of more potent ochratoxin producers. nih.gov
Predictive modeling is a crucial tool for forecasting these changes. By integrating data on climate projections, crop phenology, and fungal biology, researchers can develop risk maps that identify future hotspots for ochratoxin contamination. researchgate.netmdpi.com This research is vital for developing adaptive strategies in agriculture, such as altering planting times, introducing more resilient crop varieties, and updating storage and harvesting practices to mitigate future risks. mdpi.comcore.ac.uk
Promotion of Interdisciplinary Research and International Collaboration in Ochratoxin Studies
The multifaceted nature of the ochratoxin problem necessitates a highly interdisciplinary and collaborative research approach. nih.gov Addressing this global challenge requires expertise from a wide range of fields, including mycology, toxicology, chemistry, agronomy, food science, public health, and data science. International collaboration is equally critical, as mycotoxin contamination is a transnational issue affecting global food trade and requiring harmonized regulatory standards. who.int
Future efforts should focus on building and strengthening international research networks to:
Share Data and Resources: Creating shared databases on mycotoxin occurrence, fungal genetics, and toxicological data can accelerate research and improve global risk assessments.
Conduct Joint Research Projects: Collaborative projects can address large-scale questions, such as the impact of climate change on mycotoxin distribution across continents or the efficacy of new mitigation strategies in different agricultural systems.
Facilitate Knowledge Transfer: International partnerships are essential for transferring technology and expertise to developing countries, which are often disproportionately affected by mycotoxin contamination. researchgate.net
Support Global Food Safety Initiatives: Collaboration among scientists, regulatory bodies like the World Health Organization (WHO) and the Food and Agriculture Organization (FAO), and industry stakeholders is key to developing effective and equitable global food safety policies. who.int
Harmonization of Global Research Methodologies and Data Interpretation for Risk Assessment
To effectively manage the global risk posed by ochratoxins, there must be consistency in how they are measured and how the data is interpreted. A lack of harmonization in analytical methods, sampling protocols, and risk assessment approaches can lead to discrepancies in data, trade disputes, and inconsistent consumer protection. qascf.comresearchgate.net
Key areas requiring harmonization include:
Sampling Protocols: Mycotoxins are often heterogeneously distributed in a food lot. Standardized sampling plans are essential to ensure that the small sample taken for analysis is representative of the entire batch. qascf.com
Analytical Methods: While various methods exist, their performance criteria (e.g., recovery, precision, limits of detection) should be standardized to ensure that results from different laboratories are comparable. qascf.com This includes validating both screening and confirmatory methods.
Risk Assessment Frameworks: Different regulatory bodies may use different toxicological reference values (e.g., tolerable daily intake) or exposure models, leading to different maximum levels for ochratoxins in food. researchgate.netnih.govnih.gov Aligning these approaches based on the latest scientific evidence is crucial for establishing coherent international standards. researchgate.net
International organizations such as the Codex Alimentarius Commission play a vital role in setting these global standards. researchgate.net Continued international effort is needed to develop and promote harmonized guidelines, proficiency testing programs for laboratories, and common frameworks for risk assessment to ensure a level playing field for international trade and uniform protection of public health worldwide. who.intqascf.com
Table 1: Key Research Areas and Future Directions in Ochratoxin Studies
| Section | Challenge | Future Direction |
|---|---|---|
| 8.1 | Unresolved mechanisms of action | Integrated analysis of multiple toxic pathways (e.g., protein synthesis inhibition, oxidative stress, apoptosis). |
| 8.1.1 | Differentiating genotoxic vs. cytotoxic effects | Quantifying the relative contributions of direct DNA damage and indirect oxidative stress to carcinogenicity. |
| 8.2 | Detoxification of multi-contaminated food | Development and validation of integrated, multi-hurdle detoxification strategies combining physical, chemical, and biological methods. |
| 8.3 | Limitations of traditional detection methods | Advancement of rapid, portable, and multiplexed biosensors and immunoassays for on-site screening. |
| 8.4 | Impact of climate change | Predictive modeling of geographical shifts in fungal populations and ochratoxin risk; development of adaptive agricultural strategies. |
| 8.5 | Fragmented research efforts | Promotion of interdisciplinary research networks and international collaborations for data sharing and joint projects. |
| 8.6 | Inconsistent methodologies and standards | Harmonization of global sampling protocols, analytical method performance criteria, and risk assessment frameworks. |
Q & A
Q. How can inter-laboratory studies enhance the reliability of this compound regulatory limits?
- Methodological Answer : Organize proficiency testing programs where labs analyze identical samples. Use Z-scores to evaluate performance. Publish consensus protocols for extraction and quantification. Address discrepancies through round-table discussions with stakeholders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
